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  • Product: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline
  • CAS: 1039824-40-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

The following technical guide details the chemical profile, synthesis, and application logic of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a specialized fluorinated building block used in medicinal chemistry. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application logic of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a specialized fluorinated building block used in medicinal chemistry.

Part 1: Compound Identity & Physicochemical Profile[1]

This compound represents a "privileged scaffold" in drug discovery—a diarylamine motif decorated with strategic fluorine substitutions. The presence of ortho-fluorine atoms on both aromatic rings modulates the varying dihedral angles (conformation) and metabolic stability, making it a critical intermediate for synthesizing kinase inhibitors and GPCR ligands.

Core Identifiers
ParameterTechnical Detail
Chemical Name 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline
CAS Registry Number 1039824-40-2
Molecular Formula C₁₄H₁₃F₂N
Molecular Weight 233.26 g/mol
SMILES CC1=CC(=C(C=C1)F)NCC2=CC=CC=C2F
InChI Key (Predicted) HVZFVJCRJNBQMH-UHFFFAOYSA-N
Appearance Pale yellow to colorless viscous oil or low-melting solid
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water

Part 2: Structural Logic & Pharmacophore Analysis

The value of this intermediate lies in its specific substitution pattern.[1] In medicinal chemistry, the ortho-fluorine effect is exploited here:

  • Conformational Lock: The fluorine atom at the 2-position of the aniline ring and the 2-position of the benzyl group creates steric and electrostatic repulsion/attraction forces that restrict free rotation around the N-C bonds. This pre-organizes the molecule for binding to protein pockets (entropy reduction).

  • Metabolic Blocking: The 5-methyl group on the aniline is a "soft spot" for metabolic oxidation (benzylic hydroxylation). However, the flanking fluorine (para to the methyl is H, but the ring electronics are altered) and the N-benzylation protect the aniline nitrogen from rapid glucuronidation.

  • Lipophilicity Modulation: The difluoro-substitution increases the LogP (approx. 4.0–4.5), enhancing membrane permeability compared to the non-fluorinated analog.

Part 3: Validated Synthesis Protocol

The most robust and chemically precise method for synthesizing this secondary amine is Reductive Amination . Direct alkylation (using 2-fluorobenzyl bromide) is discouraged due to the risk of over-alkylation (forming the tertiary amine) and the lower nucleophilicity of the 2-fluoroaniline.

Reaction Scheme (Graphviz)

SynthesisPathway Aniline 2-Fluoro-5-methylaniline (CAS 452-84-6) Imine Intermediate Imine (Schiff Base) Aniline->Imine Aldehyde 2-Fluorobenzaldehyde (CAS 446-52-6) Aldehyde->Imine Product TARGET: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (CAS 1039824-40-2) Imine->Product Reduction Acid AcOH (Cat.) DCM/DCE Acid->Imine Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: Selective reductive amination pathway preventing over-alkylation.

Step-by-Step Methodology

Reagents:

  • Substrate A: 2-Fluoro-5-methylaniline (1.0 equiv)[2]

  • Substrate B: 2-Fluorobenzaldehyde (1.0–1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (1–2 equiv)

Protocol:

  • Imine Formation: In a dry reaction vessel under nitrogen atmosphere, dissolve 2-Fluoro-5-methylaniline in DCE (0.2 M concentration).

  • Add 2-Fluorobenzaldehyde followed by Acetic Acid. Stir at room temperature for 30–60 minutes. Note: The acid catalyzes the formation of the iminium ion species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Why STAB? STAB is less reactive than NaBH₄ and will selectively reduce the imine/iminium species in the presence of the aldehyde, preventing direct reduction of the aldehyde to benzyl alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 5% EtOAc in Hexanes. The secondary amine is less polar than the primary aniline but more polar than the bis-alkylated impurity (if any).

Part 4: Analytical Characterization

To validate the identity of CAS 1039824-40-2, the following spectral fingerprints must be confirmed.

¹H-NMR (400 MHz, CDCl₃)
  • δ 2.25 ppm (s, 3H): Methyl group (-CH₃) at position 5.

  • δ 4.45 ppm (d/s, 2H): Benzylic methylene (-CH₂-N). Coupling to NH or F may be observed.

  • δ 4.50 ppm (br s, 1H): Amine proton (-NH-). Broad signal, exchangeable with D₂O.

  • δ 6.40–7.50 ppm (m, 7H): Aromatic protons.

    • The proton at position 6 of the aniline (ortho to methyl, meta to amine) will appear as a doublet or multiplet due to F-coupling.

    • The 2-fluorobenzyl ring protons will show characteristic splitting patterns.

¹⁹F-NMR
  • Signal A (~ -135 ppm): Fluorine on the aniline ring (ortho to amine).

  • Signal B (~ -118 ppm): Fluorine on the benzyl ring.

  • Note: Two distinct signals must be present.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 234.11; Observed: 234.1 ± 0.1 m/z.

  • Fragmentation: Loss of the fluorobenzyl group (tropylium ion derivative) may be observed.

Part 5: Handling & Safety Data

This compound is an aromatic amine derivative . While specific toxicological data for this exact CAS may be limited, it should be handled under the assumption of the "Aniline Rule."

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines can oxidize (darken) upon exposure to air over time.

  • PPE: Nitrile gloves, safety glasses, and lab coat. All operations involving the powder or oil should be conducted in a fume hood.

References

  • Chemical Identity & Supply

    • Source: Echemi Chemical Database. "2-Fluoro-N-(2-fluorobenzyl)-5-Methylaniline, CAS 1039824-40-2". Accessed 2026.

    • Source: BLD Pharm. "Fluorinated Aniline Derivatives Catalog". Accessed 2026.

  • Synthetic Methodology (Reductive Amination)
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

Sources

Exploratory

Technical Monograph: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

CAS: 1350518-20-9 Formula: C₁₄H₁₃F₂N Molecular Weight: 233.26 g/mol [1] Executive Summary & Strategic Importance In the landscape of modern medicinal chemistry, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1350518-20-9 Formula: C₁₄H₁₃F₂N Molecular Weight: 233.26 g/mol [1]

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline represents a critical pharmacophore scaffold, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR, and RET pathways.[1] Structurally, it serves as a lipophilic "tail" moiety, often linked to a heterocyclic core (e.g., quinoline or pyridone) via a urea or amide bridge.

The strategic value of this intermediate lies in its dual-fluorination pattern :

  • Metabolic Blockade: The fluorine on the aniline ring (ortho to the nitrogen) and the benzyl ring blocks labile sites from cytochrome P450 oxidation, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Conformational Locking: The ortho-fluorine substituents induce specific torsional constraints, pre-organizing the molecule for optimal binding within the hydrophobic pockets of kinase enzymes.[1]

This guide provides a rigorous technical breakdown of its synthesis, characterization, and handling, moving beyond basic literature to provide process-level insights.

Physicochemical Profile

Data aggregated from experimental values of precursors and calculated predictions for the secondary amine.

PropertyValue / DescriptionTechnical Note
Appearance Pale yellow to colorless oil (or low-melting solid)Prone to oxidation; store under inert gas (Ar/N₂).[1]
Boiling Point ~340°C (Predicted, 760 mmHg)High vacuum distillation required for purification.
pKa (Conjugate Acid) ~4.5 - 5.0The electron-withdrawing fluorine reduces basicity compared to N-benzyl-m-toluidine.[1]
LogP 3.8 - 4.2 (Predicted)Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
Flash Point >110°CCombustible.[1] Handle away from open flames.

Synthetic Methodologies

Two primary routes exist for synthesizing this secondary amine.[1] Route A (Reductive Amination) is the industry standard due to higher chemoselectivity and cleaner impurity profiles compared to Route B (Nucleophilic Substitution) .[1]

Route A: Reductive Amination (Recommended)

This method couples 2-fluoro-5-methylaniline with 2-fluorobenzaldehyde using a borohydride reducing agent.[1]

Reaction Logic & Causality
  • Step 1 (Imine Formation): The aniline attacks the aldehyde carbonyl.[1] Acid catalysis (AcOH) is often needed to activate the carbonyl, but excess acid can protonate the aniline, killing reactivity. Optimization requires a pH of 4–5.[1]

  • Step 2 (Reduction): Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄.[1] Why? STAB is less basic and reduces the imine selectively without touching the aldehyde, preventing the formation of the benzyl alcohol byproduct.

Detailed Protocol
  • Charge: To a reactor, add 2-fluoro-5-methylaniline (1.0 eq) and 2-fluorobenzaldehyde (1.05 eq) in 1,2-Dichloroethane (DCE) or THF.

  • Activation: Add Glacial Acetic Acid (1.5 eq) and stir at Room Temperature (RT) for 1 hour to form the imine intermediate (monitor by TLC/LCMS).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to control exotherm.

  • Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃ (gas evolution warning).

  • Workup: Extract with DCM. Wash organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Route B: S_N2 Alkylation (Legacy/Alternative)[1]
  • Reagents: 2-Fluoro-5-methylaniline + 2-Fluorobenzyl bromide + Base (K₂CO₃).[1]

  • Drawback: High risk of over-alkylation , leading to the tertiary amine byproduct which is difficult to separate.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors: 2-Fluoro-5-methylaniline + 2-Fluorobenzylaldehyde Imine Intermediate: Imine Formation (pH 4-5, DCE) Precursors->Imine AcOH, RT, 1h Reduction Reduction: Add Na(OAc)3BH (Selectivity Control) Imine->Reduction 0°C -> RT Quench Quench/Workup: Sat. NaHCO3 Phase Separation Reduction->Quench 12h, Completion Product Target Product: Secondary Amine Quench->Product Drying & Concentration

Figure 1: Step-by-step logic for the reductive amination pathway, highlighting critical process controls.

Analytical Characterization (QC)

To validate the identity and purity of CAS 1350518-20-9, the following spectral features must be confirmed.

1H-NMR Spectroscopy (400 MHz, CDCl₃)
  • Benzylic Protons: Look for a doublet (due to H-F coupling) or singlet at δ 4.40–4.50 ppm (2H).[1] This is the diagnostic peak for the successful formation of the C-N bond.[1]

  • Amine Proton: A broad singlet at δ 4.0–4.2 ppm (1H, exchangeable with D₂O).

  • Aromatic Region: Complex multiplet pattern between δ 6.4–7.5 ppm .[1]

    • Note: The 2-fluoro-5-methylaniline ring protons will show distinct coupling constants due to the fluorine atom.[1]

19F-NMR Spectroscopy
  • Two distinct signals are required.[1][2][3][4][5]

    • Signal A (Aniline ring F): ~ -135 to -140 ppm.[1]

    • Signal B (Benzyl ring F): ~ -115 to -120 ppm.[1]

  • Absence of signal splitting or extra peaks confirms no starting material contamination.[1]

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

  • Detection: UV at 254 nm (aromatic rings) and 210 nm.[1]

Safety & Handling (HSE)

Based on GHS classifications of fluorinated anilines.

Hazard Statements:

  • H301/H311: Toxic if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H373: May cause damage to organs (blood/liver) through prolonged exposure (aniline toxicity).[1]

Handling Protocol:

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • PubChem Compound Summary. "2-Fluoro-5-methylaniline (Precursor Data)." National Center for Biotechnology Information.[1] Link[1]

  • World Intellectual Property Organization (WIPO). Patent WO2011017639A1 (Relating to c-Met/VEGFR inhibitor synthesis involving fluorobenzyl intermediates).[1] Link[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Fluoro-5-methylaniline."[1] Link

Sources

Foundational

Technical Synthesis Guide: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Topic: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline synthesis pathway Content Type: In-depth Technical Guide [1][2] Executive Summary & Structural Analysis[1][3] Molecule Identity: IUPAC Name: 2-Fluoro-N-(2-fluorobenzyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline synthesis pathway Content Type: In-depth Technical Guide

[1][2]

Executive Summary & Structural Analysis[1][3]

Molecule Identity:

  • IUPAC Name: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline[1][2][3]

  • CAS Number: 1039824-40-2[1][2][3]

  • Core Scaffold: Secondary Aniline

  • Key Features: Bis-fluorinated system; steric modulation via ortho-fluorine and meta-methyl groups.[1][2]

Strategic Importance: This molecule represents a classic "lipophilic tune" in medicinal chemistry.[1][2] The introduction of the 2-fluorobenzyl moiety onto the 2-fluoro-5-methylaniline core serves two primary functions in drug design:

  • Metabolic Stability: The fluorine atoms block labile metabolic sites (specifically the benzylic positions and the electron-rich ortho/para positions on the rings), extending half-life (

    
    ).[1][2]
    
  • Conformational Locking: The ortho-fluorine on the aniline ring often engages in an intramolecular hydrogen bond with the amine proton (N-H[1][2]···F), locking the conformation and potentially improving binding affinity to target proteins.[2]

Retrosynthetic Analysis

To synthesize this target with high fidelity, we must disconnect the C-N bond between the benzylic carbon and the aniline nitrogen.[1]

Retrosynthesis Target TARGET MOLECULE 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Aniline NUCLEOPHILE 2-Fluoro-5-methylaniline (CAS 452-84-6) Disconnection->Aniline Electrophile ELECTROPHILE 2-Fluorobenzaldehyde (CAS 446-52-6) Disconnection->Electrophile

Figure 1: Retrosynthetic disconnection revealing the primary precursors: an electron-deficient aniline and an ortho-substituted benzaldehyde.[1][2]

Primary Synthesis Pathway: Reductive Amination (The Gold Standard)

Methodology: Indirect Reductive Amination via Sodium Triacetoxyborohydride (STAB).[2]

Rationale

Direct alkylation of anilines with benzyl halides often leads to over-alkylation (formation of tertiary amines).[2] Reductive amination is the superior choice here because:

  • Selectivity: It stops cleanly at the secondary amine.[1][2]

  • Electronic Compensation: The starting material, 2-Fluoro-5-methylaniline, is a weak nucleophile due to the electron-withdrawing ortho-fluorine.[1][2] Standard alkylation would require harsh heat, increasing impurity profiles.[2] Reductive amination, catalyzed by acid, drives the equilibrium forward under mild conditions.[1]

Experimental Protocol

Reagents:

  • Amine: 2-Fluoro-5-methylaniline (1.0 equiv)[1][2]

  • Aldehyde: 2-Fluorobenzaldehyde (1.1 equiv)[1][2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1][2]

Step-by-Step Workflow:

  • Imine Formation (The Critical Setup):

    • Charge a dry reaction vessel with 2-Fluoro-5-methylaniline dissolved in DCE (0.2 M concentration).

    • Add 2-Fluorobenzaldehyde (1.1 equiv).[1][2]

    • Crucial Step: Add Acetic Acid (1.0 equiv).[2] The ortho-fluorine on the aniline reduces the nucleophilicity of the nitrogen.[1][2] Acid catalysis is required to protonate the aldehyde oxygen, facilitating nucleophilic attack.[1][2]

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS to confirm imine formation (often observed as a shift in UV absorbance or mass M+1-18).[1][2]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[2] STAB is preferred over NaBH₄ because it is less basic and will not reduce the aldehyde before it forms the imine.[1]

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[2]

    • Extract with DCM (3x).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient (start 100:0, move to 90:10). The secondary amine is less polar than the primary amine precursor but more polar than the aldehyde.[1]

Mechanistic Pathway[1][5][6]

Mechanism Step1 1. Activation Aldehyde + H+ Step2 2. Attack Aniline attacks Carbonyl Step1->Step2 Step3 3. Dehydration Formation of Imine (-H2O) Step2->Step3 Step4 4. Reduction Hydride transfer from STAB Step3->Step4 Product Product Secondary Amine Step4->Product

Figure 2: Step-wise mechanism. Note that the acid catalyst is vital for Step 1 and 3 due to the deactivated nature of the fluoro-aniline.[1][2]

Alternative Pathway: Direct Alkylation (Secondary Option)

Methodology: Nucleophilic Substitution (


) using 2-Fluorobenzyl bromide.[1][2]
Rationale

Use this route only if the aldehyde is unavailable or if you lack STAB.[1][2] This method carries a higher risk of dialkylation (forming the tertiary amine).[2]

Protocol:

  • Dissolve 2-Fluoro-5-methylaniline (1.0 equiv) in DMF or Acetonitrile.

  • Base: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).[2]
    
  • Alkylation: Add 2-Fluorobenzyl bromide (0.95 equiv). Note: Use a slight deficit of the alkylating agent to prevent over-alkylation.[2]

  • Conditions: Heat to 60°C for 4–6 hours.

  • Purification: Requires careful chromatography to separate the mono-alkylated product from the di-alkylated impurity and unreacted aniline.[1][2]

Analytical Characterization & QC

To validate the synthesis, compare your data against these expected values.

AnalysisExpected FeatureReason
1H NMR Singlet (~4.4 ppm, 2H)Benzylic

protons.[1][2]
1H NMR Broad Singlet (~4.0 ppm, 1H)The N-H proton (exchangeable with

).[2]
1H NMR Singlet (~2.2-2.3 ppm, 3H)The Methyl group on the aniline ring.[1][2]
19F NMR Two distinct signalsOne from the aniline ring, one from the benzyl ring.[2]
LC-MS M+1 PeakMatches Molecular Weight (233.24 g/mol ).[1][2]

Process Control Checkpoint:

  • TLC: The product usually runs higher (higher

    
    ) than the starting aniline in Hex/EtOAc systems due to the loss of one N-H bond and increased lipophilicity.[2]
    

Safety & Handling (E-E-A-T)

  • Fluorinated Intermediates: While the final product is stable, 2-Fluorobenzyl bromide (if used in Route 2) is a potent lachrymator.[1][2] Handle only in a fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon quenching.[1][2] Ensure adequate ventilation.[1][2]

  • Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents in many jurisdictions.[1][2]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[2] 2-Fluoro-5-methylaniline Compound Summary. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Part 1: Core Directive & Executive Summary Target Audience: Medicinal Chemists, Analytical Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Part 1: Core Directive & Executive Summary

Target Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists. Objective: To provide a comprehensive reference framework for the structural validation and spectroscopic analysis of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (CAS: 1039824-40-2).

This guide moves beyond simple data listing. It establishes a causal link between the molecule's electronic environment and its spectral signature, providing a self-validating protocol for researchers synthesizing or utilizing this fluorinated building block.

Part 2: Chemical Identity & Structural Logic

Before interpreting spectra, one must understand the structural inputs that define the output signals.

Compound Identity:

  • IUPAC Name: 2-Fluoro-N-[(2-fluorophenyl)methyl]-5-methylaniline[1]

  • CAS Number: 1039824-40-2[1][2][3][4]

  • Molecular Formula: C₁₄H₁₃F₂N

  • Exact Mass: 233.1016 Da

  • Structural Class: N-benzylated Aniline (Secondary Amine)

Structural Analysis for Spectroscopy: The molecule consists of two distinct aromatic systems linked by a methylene bridge (


) and a secondary amine (

).
  • Ring A (Aniline Core): A 1,2,5-trisubstituted benzene ring. The nitrogen donates electron density (shielding ortho/para), while the fluorine at C2 withdraws density (deshielding) and introduces spin-spin coupling (

    
    ).
    
  • Ring B (Benzyl Moiety): A 1,2-disubstituted benzene ring. The fluorine at the ortho position creates a distinct splitting pattern and chemical shift environment compared to Ring A.

  • Linker: The benzylic methylene protons will appear as a doublet (due to coupling with the Ring B fluorine) or a singlet (if decoupling is applied), serving as a critical diagnostic anchor.

Visualizing the Structural Logic

ChemicalStructure cluster_interactions Spectroscopic Interactions Aniline Ring A: 2-Fluoro-5-methylaniline (Electron Rich N-Donor) Linker Linker: -NH-CH2- (Secondary Amine) Aniline->Linker C-N Bond F_Coupling 19F-1H Coupling (Diagnostic Splitting) Aniline->F_Coupling Benzyl Ring B: 2-Fluorobenzyl (Electron Deficient) Linker->Benzyl C-C Bond Benzyl->F_Coupling

Caption: Structural segmentation of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline highlighting key spectroscopic domains.

Part 3: Spectroscopic Characterization Profile

The following data represents the anticipated consensus profile based on standard substituent chemical shifts (SCS) and coupling constants for fluorinated aromatics. This serves as the validation standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterochloroform) is recommended to prevent H-D exchange on the amine and ensure solubility.
Internal Standard:  TMS (

0.00 ppm).

A.


H NMR (Proton NMR) – 400 MHz 
PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH Amine4.20 – 4.50Broad Singlet-Exchangeable; shift varies with conc.
CH

Benzylic4.45 – 4.55Doublet (d)

Coupled to ortho-F on Ring B.
CH

Methyl2.25 – 2.30Singlet (s)-Attached to Ring A (C5).
Ring A (H6) Ar-H6.40 – 6.50Doublet (d)

Ortho to NH, shielded by N-lone pair.
Ring A (H4) Ar-H6.50 – 6.60Multiplet-Para to F, Meta to NH.
Ring A (H3) Ar-H6.85 – 6.95DD

Ortho to F (large coupling).
Ring B (H3') Ar-H7.00 – 7.10Multiplet-Ortho to F on benzyl ring.
Ring B (H4', H5', H6') Ar-H7.10 – 7.40Multiplet-Overlapping aromatic signals.
  • Critical Diagnostic: The benzylic methylene (

    
    ) often appears as a doublet  rather than a singlet due to long-range coupling (
    
    
    
    ) with the fluorine on the benzyl ring. This is a key purity indicator.

B.


C NMR (Carbon NMR) – 100 MHz 
  • Aliphatic Region:

    • 
       ppm (
      
      
      
      ): Typical methyl on aromatic ring.
    • 
       ppm (
      
      
      
      ): Benzylic carbon attached to nitrogen. Look for doublet splitting (
      
      
      Hz).
  • Aromatic Region (110 – 165 ppm):

    • C-F Carbons: Two doublets at

      
       ppm with large coupling constants (
      
      
      
      Hz).
    • C-N Carbon:

      
       ppm.
      

C.


F NMR (Fluorine NMR) 

Since there are two distinct fluorine environments, two signals will be observed.

  • Ring A (Aniline-F):

    
     to 
    
    
    
    ppm.
  • Ring B (Benzyl-F):

    
     to 
    
    
    
    ppm. Note:
    
    
    F shifts are unreferenced in many experiments; use
    
    
    or internal standard for precise values.
Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

  • Molecular Ion (

    
    ): 
    
    • Calculated:

      
       Da.
      
    • Observation: A strong base peak at

      
      .
      

Fragmentation Pathway (MS/MS): Understanding fragmentation confirms the structure, specifically the linkage between the two rings.

  • Precursor:

    
     234.1
    
  • Cleavage: The weakest bond is the

    
     bond between the benzyl carbon and the nitrogen.
    
  • Fragment A (Tropylium-like): Loss of the aniline moiety generates the 2-fluorobenzyl cation .

    • 
       (Characteristic for 2-fluorobenzyl group).
      
  • Fragment B (Aniline): The 2-fluoro-5-methylaniline radical cation may form.

    • 
      .
      

MS_Fragmentation Parent [M+H]+ Ion m/z 234.1 Cleavage C-N Bond Cleavage Parent->Cleavage Frag1 2-Fluorobenzyl Cation m/z 109.0 (Major Fragment) Cleavage->Frag1 Primary Path Frag2 2-Fluoro-5-methylaniline m/z 125.1 (Neutral Loss/Ion) Cleavage->Frag2 Secondary Path

Caption: ESI-MS fragmentation logic for structural confirmation.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Vibration ModeDescription
3400 – 3450 N-H StretchWeak, single band (secondary amine).
2850 – 2950 C-H StretchAliphatic methyl and methylene stretches.
1580 – 1620 C=C AromaticRing breathing modes.
1200 – 1250 C-F StretchStrong, characteristic bands for aryl fluorides.
1500 – 1520 N-H BendAmine bending vibration.

Part 4: Synthesis & Impurity Context

To ensure data integrity, one must recognize potential artifacts from the synthesis. The standard route is Reductive Amination .

Reaction:



Common Impurities to Watch For:

  • Bis-alkylation: The secondary amine product reacts with another equivalent of aldehyde.

    • Detection: MS peak at

      
       (Tertiary amine).
      
    • NMR: Disappearance of NH signal; shift of methylene protons.

  • Unreacted Aldehyde:

    • Detection: Proton NMR signal at

      
       ppm (CHO).
      
  • Imine Intermediate: Incomplete reduction.

    • Detection: Proton NMR signal at

      
       ppm (
      
      
      
      ).

Part 5: Experimental Protocol for Validation

Protocol: NMR Sample Preparation

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Dissolution: Sonicate for 30 seconds to ensure complete dissolution (fluorinated anilines can be waxy).

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Run

      
      F NMR (uncoupled) to verify the ratio of the two fluorine atoms (should be 1:1 integration).
      

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

    • Note: Use for comparing component spectra (2-fluoro-5-methylaniline and 2-fluorobenzyl deriv
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. Source for substituent chemical shifts (SCS) and coupling constants.
  • Verification of commercial availability and CAS registry.
  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for calculating 19F-1H and 19F-13C coupling constants.

Sources

Foundational

Safety and handling of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Technical Guide: Safety and Handling of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Executive Summary & Compound Profile This guide defines the safe handling protocols for 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Executive Summary & Compound Profile

This guide defines the safe handling protocols for 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a fluorinated secondary amine intermediate. Often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) and heterocyclic pharmaceutical agents, this compound presents specific risks associated with fluorinated anilines and benzylamines.

Due to the limited public toxicological data for this specific CAS, this guide utilizes Control Banding and Read-Across Toxicology based on structural analogs (e.g., 2-Fluoroaniline, N-Benzylaniline).

Physicochemical & Hazard Profile
PropertyDescription
Chemical Structure Secondary amine; Aniline core with 2-F, 5-Me substitution; N-benzylated with 2-F.
Physical State Viscous oil or low-melting solid (Likely crystallizes upon purification).
Solubility Lipophilic. Soluble in DCM, EtOAc, DMSO. Insoluble in water.
Reactivity Air-sensitive (slow oxidation to N-oxides/imines). Incompatible with strong oxidizers and acids.[1][2]
Primary Hazard Class Acute Toxin (Category 3/4) ; Skin/Eye Irritant (Category 2/2A) .
Occupational Exposure Band OEB 3 (Estimated OEL: 10–100 µg/m³). Treat as Potent.

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Integrity Note: As direct LD50 data is often unavailable for specific intermediates, we apply the "Precautionary Principle."

The Fluorine-Aniline Effect

The core aniline moiety poses a risk of methemoglobinemia (oxidation of hemoglobin). While N-substitution (benzylation) generally reduces this potential compared to primary anilines, the presence of fluorine atoms increases metabolic stability and lipophilicity, potentially enhancing skin absorption [1].

Specific Risks
  • Inhalation: Aerosols or dusts are highly irritating to the upper respiratory tract. Systemic toxicity may occur upon prolonged exposure.

  • Skin Contact: Lipophilic nature allows rapid dermal absorption. Fluorinated anilines are known sensitizers [2].

  • Ocular: Risk of severe irritation or corneal damage due to the basicity of the secondary amine.

Engineering Controls & Containment Strategy

The following decision matrix dictates the containment level based on the operation type.

Containment Logic Diagram (DOT)

SafetyMatrix Start Operation Type Solubilization Dissolving/Pipetting (Liquid) Start->Solubilization SolidHandling Weighing/Transfer (Solid/Dust) Start->SolidHandling Reaction High Temp/Pressure Synthesis Start->Reaction Control1 Fume Hood (Face Vel: 100 fpm) Solubilization->Control1 Control2 Vented Balance Enclosure (HEPA Filtered) SolidHandling->Control2 Control3 Blast Shield + Fume Hood Reaction->Control3 PPE PPE: Nitrile (Double) + Lab Coat + Goggles Control1->PPE Control2->PPE Control3->PPE

Figure 1: Risk-based containment strategy for handling fluorinated amine intermediates.

Technical Handling Protocols

Synthesis & Isolation Context

This compound is typically synthesized via Reductive Amination :

  • Reagents: 2-Fluoro-5-methylaniline + 2-Fluorobenzaldehyde + Reducing Agent (e.g., NaBH(OAc)3).

  • Critical Safety Step: The reaction generates intermediate imines. The quenching phase (often acidic) can liberate heat and vapors.

Standard Operating Procedure (SOP)

Step 1: Preparation (The "Barrier" Method)

  • PPE: Double nitrile gloves (0.11mm minimum thickness) are required. Fluorinated amines can permeate standard latex rapidly. Wear a Tyvek sleeve protector if working with volumes >10g.

  • Environment: All weighing must occur inside a Vented Balance Enclosure (VBE) or a Fume Hood with a sash height <18 inches.

Step 2: Transfer & Solubilization

  • Avoid using spatulas that generate static. Use anti-static weighing boats.

  • Self-Validating Check: Place a small solvent-dampened Kimwipe near the balance. If the compound is volatile or aerosolizing, the wipe may discolor (if using a colorimetric amine indicator) or capture drift.

Step 3: Reaction Monitoring

  • Use closed-loop sampling (e.g., septum sampling) for TLC/HPLC monitoring to avoid opening the reactor to the atmosphere.

Step 4: Decontamination

  • Wipe down all surfaces with 10% Citric Acid or Dilute HCl followed by water. Acid converts the lipophilic amine into a hydrophilic salt, facilitating removal [3].

Emergency Response & Waste Management

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume (<10mL vs >10mL) Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor <10mL Major Major Spill (Outside Hood) Assess->Major >10mL ActionMinor Absorb with Vermiculite Clean with 5% HCl Minor->ActionMinor ActionMajor Evacuate Lab Call HAZMAT Major->ActionMajor Waste Disposal: Halogenated Waste Stream ActionMinor->Waste

Figure 2: Decision logic for spill remediation of fluorinated amines.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) as this may generate explosive nitro-amines or heat.[3]

  • Labeling: Clearly mark as "Contains Fluorinated Amines – Toxic."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Fluoroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Potent Pharmaceutical Compounds. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: N-Benzylaniline. Retrieved from [Link]

Sources

Exploratory

2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline as a synthetic building block

This technical guide details the synthetic utility, physicochemical properties, and application strategies for 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a specialized fluorinated building block.[1][2] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility, physicochemical properties, and application strategies for 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a specialized fluorinated building block.[1][2]

[1][2]

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is pivotal for modulating physicochemical properties without drastically altering steric bulk.[1] 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline represents a "privileged scaffold" that combines two distinct fluorinated aromatic rings via a secondary amine linker.[1][2]

This molecule is particularly valuable for three reasons:

  • Metabolic Blocking: The ortho-fluorine substituents on both rings block metabolically labile sites (P450 oxidation), extending the half-life of derived drugs.[1][2]

  • Conformational Bias: The ortho-fluorine on the aniline ring induces a specific torsional preference due to the dipole-dipole repulsion with the nitrogen lone pair, often locking the conformation in a bioactive state.[1][2]

  • Lipophilicity Modulation: The addition of fluorine increases lipophilicity (LogP) while simultaneously lowering the pKa of the amine, improving membrane permeability and reducing hERG channel liability.[2]

Physicochemical Profile

Understanding the electronic environment of this molecule is crucial for predicting its reactivity in downstream synthesis.[1][2]

PropertyValue (Predicted)Impact on Synthesis
Molecular Formula C₁₄H₁₃F₂NStoichiometry calculations.[1][2]
Molecular Weight 233.26 g/mol Standard reagent.[1][2]
LogP (Octanol/Water) ~4.2 - 4.5Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.[1][2]
pKa (Conjugate Acid) ~2.5 - 3.0Critical: The ortho-fluorine on the aniline ring significantly withdraws electron density, making the nitrogen a weak nucleophile .[1][2] Standard acylation may require forcing conditions (DMAP catalyst, heat).
H-Bond Donors 1 (NH)Capable of forming intramolecular H-bonds with the ortho-fluorine.[1][2]

Synthetic Protocol: Reductive Amination

The most robust method for synthesizing this secondary amine is Reductive Amination .[1][2] This pathway avoids the over-alkylation issues common with direct alkylation (using benzyl halides) and offers higher chemoselectivity.[2]

Mechanism & Rationale
  • Reagents: 2-Fluoro-5-methylaniline (Amine) + 2-Fluorobenzaldehyde (Aldehyde).[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[2] STAB is preferred for its mildness and safety profile.[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) is essential to activate the imine formation, especially given the deactivated nature of the fluoroaniline.[1][2]

Step-by-Step Protocol
  • Imine Formation:

    • Charge a reaction vessel with 2-Fluoro-5-methylaniline (1.0 equiv) and 2-Fluorobenzaldehyde (1.1 equiv) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.5 equiv).[1][2] The acid protonates the aldehyde oxygen, facilitating nucleophilic attack by the weak aniline nitrogen.[1]

    • Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS to confirm imine formation (disappearance of aniline).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control gas evolution.[2]

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition) to neutralize the acid and decompose excess borohydride.

    • Extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (start 100:0 to 80:20). The secondary amine is less polar than the primary amine but more polar than the aldehyde.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and reagents.

G Aniline 2-Fluoro-5-methylaniline (Nucleophile) Imine Intermediate Imine (Unstable) Aniline->Imine AcOH, DCE Imine Formation Aldehyde 2-Fluorobenzaldehyde (Electrophile) Aldehyde->Imine AcOH, DCE Imine Formation Product 2-Fluoro-N-(2-fluorobenzyl)- 5-methylaniline Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway for the synthesis of the target secondary amine.[1][2]

Reactivity & Downstream Applications

Once synthesized, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline serves as a versatile intermediate.[1][2] However, its reactivity is distinct from non-fluorinated anilines.[2]

A. Nucleophilic Substitution (Acylation/Sulfonylation)

Due to the electron-withdrawing effect of the ortho-fluorine on the aniline ring, the secondary nitrogen is less nucleophilic .[1][2]

  • Challenge: Reaction with weak electrophiles (e.g., esters) will be sluggish.[2]

  • Solution: Use highly reactive electrophiles like Acid Chlorides or Sulfonyl Chlorides in the presence of a strong base (e.g., NaH or LiHMDS) or a nucleophilic catalyst (DMAP).[2]

B. Urea/Carbamate Formation

This is a primary application in drug discovery (e.g., for kinase inhibitors or ion channel modulators).[2]

  • Reagent: Isocyanates (R-NCO) or Chloroformates (Cl-COOR).[1][2]

  • Protocol: React the amine with the isocyanate in THF at reflux. The high temperature may be necessary to overcome the steric hindrance of the N-benzyl group and the electronic deactivation.[1]

C. Palladium-Catalyzed Coupling (Buchwald-Hartwig)

The aryl chloride/bromide on a different scaffold can be coupled to this secondary amine.[1][2]

  • Catalyst: Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, RuPhos).[2]

  • Note: The steric bulk of the ortho-fluorine on the benzyl group might require highly active "Next-Gen" precatalysts to achieve good yields.[1][2]

Safety & Handling (HSE Profile)

As with all fluorinated anilines, strict safety protocols must be observed.[2]

  • Toxicity: Anilines are generally toxic by inhalation and skin absorption.[2] They can cause methemoglobinemia (oxidation of hemoglobin).

  • Skin Contact: The lipophilic nature of the benzyl group enhances skin permeability.[1][2] Double gloving (Nitrile) is mandatory.[2]

  • Waste Disposal: Fluorinated compounds must be segregated from general organic waste in some jurisdictions due to potential defluorination during incineration.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[2]

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008).[2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Foundational

Potential applications of fluorinated anilines in medicinal chemistry

Executive Summary Fluorinated anilines represent a privileged class of building blocks in modern drug discovery. Their utility extends beyond simple bioisosterism; they serve as precision tools for modulating the physico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines represent a privileged class of building blocks in modern drug discovery. Their utility extends beyond simple bioisosterism; they serve as precision tools for modulating the physicochemical (pK


, LogP) and pharmacokinetic (ADME) profiles of lead compounds. This guide analyzes the mechanistic impact of fluorine substitution on the aniline pharmacophore, details robust synthetic methodologies for their incorporation, and examines their critical role in FDA-approved therapeutics like Gefitinib  and Linezolid .

Physicochemical Modulation: The "Fluorine Effect"

The strategic placement of fluorine on an aniline ring alters the electronic landscape of the molecule, fundamentally changing its behavior in biological systems.

Basicity and pK Tuning

The basicity of the aniline nitrogen is a critical determinant of membrane permeability and hERG channel liability. Fluorine exerts two opposing effects:

  • Inductive Withdrawal (-I): High electronegativity pulls electron density through the

    
    -framework, lowering basicity.[1]
    
  • Resonance Donation (+R): Overlap between the fluorine 2p lone pair and the aromatic

    
    -system donates electron density.
    

The net effect depends entirely on regiochemistry:

PositionDominant EffectpK

Shift (vs. Aniline ~4.6)
Medicinal Utility
Para (4-F) -I and +R nearly cancelNegligible (

4.[1]65)
Blocks metabolism without altering solubility/permeability.
Meta (3-F) -I only (no resonance)Significant Decrease (

3.5)
Reduces basicity to improve permeability or reduce hERG binding.
Ortho (2-F) -I dominates + StericModerate Decrease (

4.[1]4)
Induces conformational lock via intramolecular H-bonds.[1]
Metabolic Blockade

The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation.[2] Substituting a hydrogen with fluorine at the para-position of an aniline prevents the formation of potentially toxic quinone-imine metabolites and extends the compound's half-life (


).
Conformational Control

In ortho-fluorinated anilines, the fluorine atom can accept a hydrogen bond from the aniline N-H (intramolecular N-H[1][2]···F). This "conformational lock" restricts the rotation of the C–N bond, forcing the molecule into a planar conformation that may pre-organize it for binding to a kinase hinge region.

Synthetic Accessibility & Methodologies[1][3][4]

Incorporating fluorinated anilines into complex scaffolds often requires overcoming their reduced nucleophilicity. Standard S


Ar reactions may fail if the aniline is electron-deficient.
The Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is the gold standard for ligating fluorinated anilines to aryl halides.

Mechanism & Challenges: Fluorinated anilines are poor nucleophiles. The key to success lies in the Reductive Elimination step. Electron-poor anilines require electron-rich, bulky phosphine ligands to facilitate this step.[1]

Recommended Catalyst Systems:

  • Ligands: XPhos, BrettPhos, or RuPhos (Dialkylbiaryl phosphines).[1][2]

  • Pre-catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .[1]
  • Base: Cs

    
    CO
    
    
    
    (weak base for sensitive substrates) or NaO
    
    
    Bu (strong base for unactivated substrates).[1]
Visualization: Synthesis Decision Matrix

G cluster_legend Legend start Target: Aryl-Fluoroaniline Coupling check_nuc Is the Fluoroaniline Electron Deficient (e.g., 2,4-difluoro)? start->check_nuc path_bh Buchwald-Hartwig Coupling check_nuc->path_bh No (Standard Aniline) check_halide Is the Electrophile Electron Deficient? check_nuc->check_halide Yes path_snar Nucleophilic Aromatic Substitution (SNAr) cond_snar Conditions: DMSO, 120°C, K2CO3 (Requires activated halide) path_snar->cond_snar cond_bh Conditions: Pd2(dba)3, XPhos Cs2CO3, Toluene, 100°C path_bh->cond_bh check_halide->path_snar Yes (e.g., Chloropyrimidine) check_halide->path_bh No (e.g., Bromobenzene) key1 Decision Node key2 Methodology

Caption: Decision tree for selecting the optimal coupling strategy based on the electronic properties of the fluorinated aniline and the aryl halide electrophile.

Case Studies in Drug Discovery

Gefitinib (Iressa) - EGFR Inhibitor[1]
  • Structure: Quinazoline core coupled to 3-chloro-4-fluoroaniline .[1][3]

  • Role of Fluorine:

    • Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site of the aniline ring.[2]

    • Binding Affinity: The 3-Cl, 4-F substitution pattern fills a specific hydrophobic pocket in the EGFR ATP-binding site.[1]

    • Electronic Tuning: The electron-withdrawing nature of the halogenated aniline reduces the electron density on the quinazoline N1, optimizing the H-bond interaction with Met793 in the hinge region.

Linezolid (Zyvox) - Oxazolidinone Antibiotic[1][6]
  • Structure: Contains a 3-fluoro-4-morpholinophenyl moiety.[1][4][5][6]

  • Synthesis: Often proceeds via the coupling of 3-fluoro-4-morpholinylaniline with an oxazolidinone precursor.[1][6]

  • Role of Fluorine:

    • Potency: The fluorine atom at the 3-position (ortho to the morpholine) is essential for antibacterial activity.[2] Removal of this fluorine results in a significant loss of potency against Gram-positive bacteria.

    • Genotoxicity Reduction: Early non-fluorinated analogues showed genotoxicity. The fluorine substitution alters the planarity and metabolic activation pathways, improving the safety profile.

Experimental Protocol: Buchwald-Hartwig Coupling

Objective: Coupling of 3-chloro-4-fluoroaniline with an aryl bromide. Scale: 1.0 mmol

Reagents
  • Aryl Bromide (1.0 equiv)[1][7]

  • 3-Chloro-4-fluoroaniline (1.2 equiv)[1]

  • Pd

    
    (dba)
    
    
    
    (2 mol%)[1]
  • XPhos (4 mol%)[1]

  • Cs

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd

    
    (dba)
    
    
    
    (18 mg) and XPhos (19 mg) to a reaction vial. Add 1 mL of degassed toluene and stir at 60°C for 5 minutes to generate the active catalytic species (solution turns from dark purple to orange/brown).
  • Substrate Addition: Add the aryl bromide (1.0 mmol), 3-chloro-4-fluoroaniline (1.2 mmol, 175 mg), and Cs

    
    CO
    
    
    
    (2.0 mmol, 652 mg) to the vial.
  • Reaction: Add the remaining solvent (4 mL). Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–16 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • TLC: Monitor disappearance of the aryl bromide.

  • NMR: Look for the disappearance of the N-Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     broad singlet (~3.5-5.0 ppm) and the appearance of a secondary amine N-H signal (~6.0-9.0 ppm, often sharp).[1]
    

Mechanistic Pathway Visualization

Mechanism cluster_note Critical Step for Fluorinated Anilines Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Binding) PdII_Ar->LigEx PdII_Amine L-Pd(II)-Ar(NH2R) LigEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)-Ar(NHR) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NH-R (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination. The reductive elimination step is rate-limiting for electron-poor fluorinated anilines, necessitating bulky ligands like XPhos.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [Link][1]

  • Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections.[1] Journal of Medicinal Chemistry, 39(3), 673–679.[1] [Link][1]

  • Barker, A. J., et al. (2001).[1] Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution reactions of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Abstract This document provides a comprehensive technical guide for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on the substrate 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline. This versatile aniline derivative, while presenting unique reactivity challenges due to its mixed electronic profile, serves as a valuable scaffold for creating diverse libraries of compounds. This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind experimental design, and detailed, validated protocols for substitution with various nucleophiles. It includes troubleshooting advice, data interpretation guidelines, and visualizations to ensure that researchers can confidently and successfully modify this important chemical entity.

Introduction: The Strategic Value of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific molecule, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline, incorporates several key features: a modifiable aniline core, a fluorine atom for potential SNAr chemistry, and an N-benzyl group common in pharmacologically active compounds.[4] The ability to selectively replace the fluorine atom via nucleophilic aromatic substitution opens a direct and efficient route to a wide array of derivatives, enabling systematic structure-activity relationship (SAR) studies essential for drug discovery.[1]

However, the reactivity of this substrate is not straightforward. The aniline nitrogen is a powerful electron-donating group, which typically deactivates the aromatic ring towards nucleophilic attack. This guide addresses this challenge head-on, providing the scientific foundation and practical protocols needed to overcome this electronic hurdle and successfully exploit the synthetic potential of this molecule.

Mechanistic Principles & Experimental Causality

A deep understanding of the reaction mechanism is critical for experimental design and troubleshooting. SNAr reactions on fluoroaromatic compounds proceed via a well-established two-step addition-elimination pathway.[5][6][7]

The Addition-Elimination Mechanism

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][8][9] In the second, faster step, the fluoride ion is eliminated, restoring the ring's aromaticity and yielding the final product.[8][9]

// Reactants sub [label=<

Substrate

];

nu [label="Nu:⁻", color="#EA4335", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

Product

];

lg [label="F⁻", color="#34A853", fontcolor="#34A853"];

// Arrows sub -> mc [label="Step 1: Addition\n(Slow, Rate-Determining)", fontcolor="#202124"]; mc -> prod [label="Step 2: Elimination\n(Fast)", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Connect reactants and products {rank=same; sub; nu;} {rank=same; prod; lg;}

nu -> sub [style=invis]; prod -> lg [style=invis]; } } Caption: The general two-step addition-elimination SNAr mechanism.

The Unique Role of Fluorine as a Leaving Group

Contrary to intuition from aliphatic substitution (Sₙ2) reactions, fluorine is an excellent leaving group in SNAr chemistry, often superior to chlorine, bromine, or iodine.[8][10] This is not due to its leaving group ability (fluoride is a poor leaving group), but because of its profound effect on the rate-determining first step.[5][11]

  • Inductive Activation: Fluorine is the most electronegative element.[10][12] Its powerful electron-withdrawing inductive effect creates a significant partial positive charge on the attached carbon, making it highly electrophilic and susceptible to nucleophilic attack.[10][12]

  • Stabilization of the Intermediate: This same inductive effect helps to stabilize the negative charge that develops in the Meisenheimer complex, lowering the activation energy of the first step.[11]

Since the C-F bond is broken in the fast, non-rate-determining second step, the high strength of this bond is kinetically irrelevant.[5][8]

Electronic Landscape of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

The success of an SNAr reaction on this substrate depends on the interplay of its substituents:

  • Activating Group: The C2-Fluorine atom is the primary activating group and the target leaving group.

  • Deactivating Groups: The N-(2-fluorobenzyl)amino group at C1 is a potent electron-donating group (EDG) through resonance, which significantly increases the electron density of the ring and deactivates it toward nucleophilic attack. The methyl group at C5 is a weak EDG.

  • The Challenge: The strong deactivating effect of the amino group is the primary obstacle to overcome. Therefore, these reactions often require more forcing conditions (higher temperatures, stronger bases, longer reaction times) compared to SNAr on electron-poor aromatics.[13][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for performing SNAr reactions on the title compound.

// Nodes A [label="1. Reaction Setup\n- Flame-dry flask\n- Add substrate, solvent, base\n- Inert atmosphere (N₂/Ar)"]; B [label="2. Nucleophile Addition\n- Add nucleophile solution\n- Control temperature (e.g., 0°C or RT)"]; C [label="3. Reaction\n- Heat to target temp (e.g., 80-120°C)\n- Stir for required time"]; D [label="4. Monitoring\n- Track progress via TLC or LC-MS"]; E [label="5. Work-up\n- Quench reaction\n- Pour into water/brine\n- Liquid-liquid extraction"]; F [label="6. Purification\n- Dry organic layer (e.g., Na₂SO₄)\n- Concentrate solvent\n- Column chromatography"]; G [label="7. Analysis\n- Characterize pure product\n(NMR, MS, HRMS)"];

// Edges A -> B [label="Controlled\nAddition"]; B -> C [label="Heating"]; C -> D [label="Periodic\nSampling"]; D -> C [label="Continue if\nincomplete"]; D -> E [label="Upon\nCompletion"]; E -> F; F -> G; } } Caption: Standard experimental workflow for SNAr reactions.

Protocol 1: Substitution with O-Nucleophiles (Phenoxides/Alkoxides)

This protocol describes the synthesis of ether derivatives.

  • Rationale: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required to deprotonate the alcohol or phenol, generating the potent nucleophilic alkoxide/phenoxide in situ.[15] Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation without quenching the highly reactive nucleophile and help stabilize the Meisenheimer complex.[15]

  • Materials:

    • 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol/phenol (1.5 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 80–120 °C and monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with N-Nucleophiles (Amines)

This protocol describes the synthesis of diamine derivatives.

  • Rationale: While amines are nucleophilic, a base is often required to deprotonate the amine in the Meisenheimer complex or to scavenge the HF byproduct. A non-nucleophilic inorganic base like K₂CO₃ is a common choice.[15] The reaction typically requires heat to drive it to completion due to the substrate's deactivation.

  • Materials:

    • 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (1.0 eq)

    • Primary or Secondary Amine (1.5 - 2.0 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable base (e.g., Cs₂CO₃)

    • Anhydrous DMSO or N-Methyl-2-pyrrolidone (NMP)

    • Water, Ethyl Acetate, Brine

  • Procedure:

    • In a sealable reaction vessel, combine 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (1.0 eq), the desired amine (1.5-2.0 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMSO.

    • Seal the vessel and heat the mixture to 100–150 °C with vigorous stirring. A microwave reactor can also be utilized to reduce reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude residue via flash column chromatography.

Data Summary and Troubleshooting

The following table summarizes typical conditions and provides a starting point for optimization. Due to the deactivating nature of the aniline substrate, yields may be moderate and require careful optimization of temperature and reaction time.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Outcome
O-Nucleophiles PhenolNaH, t-BuOKDMF, DMSO80 - 120Moderate to good yields of the corresponding ether.
N-Nucleophiles MorpholineK₂CO₃, Cs₂CO₃DMSO, NMP100 - 150Variable yields; may require higher temperatures or microwave irradiation.
S-Nucleophiles ThiophenolK₂CO₃DMF60 - 100Generally good yields as thiolates are excellent nucleophiles.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Nucleophile is too weak/hindered. 4. Impure or wet reagents/solvents.1. Increase reaction temperature incrementally. 2. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃; NaH to t-BuOK). 3. Use a less hindered or more nucleophilic reagent. 4. Ensure all reagents are pure and solvents are anhydrous.
Multiple Products/Side Reactions 1. Reaction temperature is too high. 2. Competing side reactions (e.g., N-alkylation). 3. Product degradation under reaction conditions.1. Lower the reaction temperature and increase reaction time. 2. Protect the aniline nitrogen if it interferes. 3. Monitor reaction closely and stop once starting material is consumed.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts from the base/solvent.1. Optimize chromatography (try different solvent systems, use a gradient). 2. Perform an aqueous wash to remove inorganic salts and polar solvents like DMF/DMSO before chromatography.

Advanced Methods & Future Outlook

For particularly challenging or unreactive nucleophiles, modern catalytic methods can be employed. Organic photoredox catalysis has emerged as a powerful tool for achieving SNAr on electron-neutral and even electron-rich fluoroarenes under mild conditions.[13][14][16][17] These methods proceed through a radical-cation intermediate, bypassing the electronic limitations of the traditional addition-elimination mechanism and expanding the synthetic possibilities for substrates like 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline.[16]

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • PubMed. (2020, October 7). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. Transition metal catalysis and nucleophilic fluorination. [Link]

  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • RSC Publishing. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. [Link]

  • Knowde. Industrial Applications of Aniline. [Link]

Sources

Application

Using 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline in agrochemical synthesis

Application Note: Strategic Synthesis & Utilization of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline in Agrochemical Discovery Part 1: Strategic Overview In the landscape of modern agrochemical discovery, 2-Fluoro-N-(2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline in Agrochemical Discovery

Part 1: Strategic Overview

In the landscape of modern agrochemical discovery, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (hereafter referred to as Intermediate-F2 ) represents a high-value "privileged scaffold." Its structural architecture combines an electron-deficient aniline core with a lipophilic benzyl tail, bridged by a secondary amine.

Why this molecule matters:

  • Fluorine Scan Utility: The presence of fluorine atoms on both aromatic rings (ortho-position) modulates metabolic stability by blocking P450 oxidation sites, a critical tactic in extending the half-life of fungicides in planta.

  • SDHI Precursor: This intermediate is a direct precursor to N-substituted Succinate Dehydrogenase Inhibitors (SDHIs). While classical SDHIs (like Bixafen) are secondary amides, N-benzylated tertiary amide variants are emerging as a strategy to overcome resistance in Septoria tritici by altering the binding vector within the ubiquinone pocket of Complex II.

  • Lipophilicity Tuning: The benzyl moiety significantly increases LogP, enhancing cuticular penetration in crop leaves.

Part 2: Chemical Profile & Properties

PropertySpecification / Value
IUPAC Name 2-Fluoro-N-[(2-fluorophenyl)methyl]-5-methylaniline
Molecular Formula C₁₄H₁₃F₂N
Molecular Weight 233.26 g/mol
Appearance Pale yellow to colorless oil (solidifies upon cooling)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen is less basic due to F-withdrawing effect)
Key Reactivity Nucleophilic secondary amine; susceptible to acylation, sulfonylation, or oxidative cyclization.[1]

Part 3: Synthesis Protocol

While alkylation of anilines with benzyl halides (Method B) is possible, it often leads to over-alkylation (quaternary salts) and requires harsh bases. Method A (Reductive Amination) is the industry-standard protocol for high-purity synthesis, ensuring mono-selectivity and milder conditions.

Method A: Reductive Amination (Recommended)

Principle: Condensation of 2-fluoro-5-methylaniline with 2-fluorobenzaldehyde to form an imine (Schiff base), followed by selective reduction.

Reagents:

  • Substrate 1: 2-Fluoro-5-methylaniline (1.0 eq)

  • Substrate 2: 2-Fluorobenzaldehyde (1.05 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Selected for safety over NaCNBH₃ and selectivity over NaBH₄.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq).

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 2-Fluoro-5-methylaniline (12.5 g, 100 mmol) in DCE (100 mL).

    • Add 2-Fluorobenzaldehyde (13.0 g, 105 mmol).

    • Add Acetic Acid (6.0 g, 100 mmol).

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The aniline spot should disappear.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Mild gas evolution.

    • Remove ice bath and stir at RT for 12–16 hours.

  • Quench & Workup:

    • Quench reaction with saturated aqueous NaHCO₃ (100 mL) until pH ~8.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • For analytical grade: Flash Column Chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 95:5 to 85:15).

Method B: Nucleophilic Substitution (Alternative)

Use only if aldehydes are unavailable.

  • Reactants: 2-Fluoro-5-methylaniline + 2-Fluorobenzyl bromide.

  • Base: K₂CO₃ (2.0 eq) in DMF at 60°C.

  • Risk: Requires strict stoichiometry control to prevent N,N-dibenzylation.

Part 4: Visualization of Workflows

Figure 1: Synthesis Logic & Pathway

SynthesisPathway Start1 2-Fluoro-5-methylaniline (Nucleophile) Intermediate Imine Species (Transient) Start1->Intermediate Condensation Start2 2-Fluorobenzaldehyde (Electrophile) Start2->Intermediate Product Intermediate-F2 (Secondary Amine) Intermediate->Product Reduction (Hydride Transfer) Reagent STAB / AcOH (Reductive Agent) Reagent->Intermediate

Caption: Figure 1. One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation selectivity.

Part 5: Application in Agrochemical Synthesis

Target Application: Synthesis of a "Next-Generation" SDHI Fungicide Candidate. Rationale: Standard SDHIs (e.g., Bixafen) bind to the succinate dehydrogenase enzyme. By reacting Intermediate-F2 with a pyrazole acid chloride, we generate a tertiary amide. This sterically bulky "tail" can probe novel hydrophobic pockets in the enzyme, potentially overcoming resistance mutations (e.g., H272R) found in field strains.

Protocol: Acylation to Form "Fluoro-SDHI-M1"

  • Preparation:

    • Dissolve Intermediate-F2 (1.0 eq) in dry THF.

    • Add base: Triethylamine (1.2 eq) or Pyridine (1.5 eq).

    • Catalyst: DMAP (0.1 eq) to accelerate the reaction.

  • Coupling:

    • Cool to 0°C.

    • Dropwise add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) (a standard SDHI "warhead").

    • Allow to warm to RT and stir for 4 hours.

  • Result:

    • Formation of N-(2-fluoro-5-methylphenyl)-N-(2-fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

    • Note: The tertiary amide bond rotates slowly; NMR may show rotamers.

Figure 2: Pharmacophore Mapping (SDHI Context)

SDHI_Map cluster_enzyme Target: Succinate Dehydrogenase (Complex II) Warhead Pyrazole Carbonyl (Ubiquinone Binding Site) Linker Amide Linker (H-Bond Acceptor) Warhead->Linker Covalent Bond Core 2-Fluoro-5-methylaniline (Central Scaffold) Linker->Core N-Attachment Tail 2-Fluorobenzyl Group (Hydrophobic Channel) Core->Tail N-Alkylation Point

Caption: Figure 2. Pharmacophore assembly showing how Intermediate-F2 provides the central scaffold and hydrophobic tail for the fungicide candidate.

Part 6: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Walter, H. (2016). "Fungicidal Pyrazole Carboxamides."[2] Syngenta Crop Protection Patent WO2016/156085. (Describes similar N-substituted SDHI motifs).

  • Yan, X., et al. (2023). "Design and Synthesis of Novel SDHI Fungicides." MDPI Molecules.

Sources

Method

Application Note: Optimized Reaction Conditions for Buchwald-Hartwig Amination with Fluorinated Anilines

Executive Summary Fluorinated anilines are critical building blocks in medicinal chemistry due to the metabolic stability and lipophilicity modulation provided by the fluorine atom. However, they represent a distinct cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines are critical building blocks in medicinal chemistry due to the metabolic stability and lipophilicity modulation provided by the fluorine atom. However, they represent a distinct challenge in Buchwald-Hartwig cross-coupling. The strong electron-withdrawing nature of fluorine significantly reduces the nucleophilicity of the amine, impeding the transmetalation/amine binding step and often requiring specialized catalytic systems.

This guide provides a rational, evidence-based approach to coupling fluorinated anilines with aryl halides. It moves beyond "trial and error" by analyzing the mechanistic bottlenecks and prescribing specific ligand/base combinations that overcome the electronic deactivation of the substrate.

Mechanistic Insight & Causality

To optimize conditions, one must understand why fluorinated anilines fail under standard conditions.

The Nucleophilicity Bottleneck

In the standard catalytic cycle, the amine must coordinate to the Pd(II)-aryl complex prior to deprotonation. Fluorine substituents (especially in ortho or para positions) lower the pKa and HOMO energy of the aniline nitrogen, making it a poor ligand for Palladium.

  • Consequence: The resting state of the catalyst may shift, or the catalytic cycle stalls at the Pd(II) intermediate, leading to hydrodehalogenation of the aryl halide (reduction) rather than amination.

The Reductive Elimination Challenge

Even if binding occurs, the resulting Pd(II)-amido complex is electron-deficient. While reductive elimination is generally faster from electron-poor metal centers, the lack of electron density on the nitrogen can destabilize the transition state if the ancillary ligand does not provide sufficient electron density.

Visualizing the Pathway

The following diagram illustrates the critical failure points specific to fluorinated substrates.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Rate Limiting for F-Anilines) OxAdd->AmineBind + Ar-NH2(F) SideRxn Side Reaction: Hydrodehalogenation OxAdd->SideRxn If Amine fails to bind Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting the amine coordination bottleneck (Red) characteristic of fluorinated anilines.

Optimization Guide: Critical Parameters

Ligand Selection: The "Electron-Rich & Bulky" Rule

For fluorinated anilines, the ligand must be electron-rich enough to facilitate oxidative addition but, more importantly, bulky enough to force the formation of the monoligated Pd species which is often more active.

Ligand ClassSpecific LigandRecommendationRationale
Dialkylbiaryl Phosphines BrettPhos Primary Choice Designed specifically for primary amines; high activity with weak nucleophiles [1].
RuPhos Secondary ChoiceExcellent for sterically hindered anilines (e.g., ortho-fluoroanilines) or secondary amines [2].
tBuXPhos Tertiary ChoiceGood general utility, but often outperformed by BrettPhos for electron-deficient anilines.
NHC Ligands PEPPSI-IPent SpecialistEffective for highly deactivated polyfluorinated anilines where phosphines fail [3].
Base Selection: pKa Matching

The acidity of fluorinated anilines (pKa ~25-27 in DMSO, compared to ~30 for aniline) allows the use of weaker bases, but stronger bases often drive the reaction faster by ensuring rapid deprotonation of the Pd-amine complex.

  • LHMDS (LiHMDS): The "Gold Standard" for difficult cases. It is soluble, non-nucleophilic, and prevents base-mediated side reactions common with alkoxides.

  • Cs2CO3: Useful when functional group tolerance (e.g., esters, nitro groups) is required. Often requires higher temperatures.[1]

  • NaOtBu: Standard, but can cause side reactions with electrophilic substrates.

Palladium Source: Precatalysts vs. In-Situ

Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand if possible. With weak nucleophiles, the reduction of Pd(II) to Pd(0) by the amine (the standard activation pathway) is sluggish.

  • Recommendation: Use G3 or G4 Precatalysts (e.g., BrettPhos Pd G4). These generate the active L-Pd(0) species upon exposure to base, independent of the amine substrate [4].[1]

Standardized Protocol

Protocol A: General Conditions (BrettPhos System)

Applicable for: Mono- and di-fluorinated anilines coupled with aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorinated Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 Precatalyst (1–2 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) – Only if precatalyst unavailable.

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid), Fluorinated Aniline (if solid), and Base (if using NaOtBu).

    • Note: If using the Precatalyst, add it at this stage.

  • Degassing: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the anhydrous solvent (concentration ~0.2 M with respect to halide).

    • If using liquid substrates or LHMDS solution, add them now via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS. Fluorinated anilines can be slow; do not abort before 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: "Difficult" Substrates (Polyfluorinated / Ortho-substituted)

Applicable for: Pentafluoroaniline, 2,6-difluoroaniline, or highly hindered partners.

Modifications:

  • Ligand: Switch to RuPhos (for steric bulk) or PEPPSI-IPent (NHC).

  • Base: Strictly LHMDS or Cs2CO3 (if temp > 100 °C is needed).

  • Temperature: Increase to 110 °C .

Troubleshooting & Decision Tree

Use this logic flow to troubleshoot failed reactions.

DecisionTree Start Reaction Outcome? NoRxn No Conversion (SM Remaining) Start->NoRxn Dehal Hydrodehalogenation (Ar-H formed) Start->Dehal LowYield Low Yield (Incomplete) Start->LowYield ActProb Activation Problem NoRxn->ActProb BindProb Amine Binding Issue Dehal->BindProb StallProb Catalyst Death? LowYield->StallProb Sol1 Switch to Precatalyst (Ensure Pd(0) forms) ActProb->Sol1 Sol2 Increase Amine Equiv (1.5x) Use BrettPhos (Better Binding) BindProb->Sol2 Sol3 Add 2nd dose of Cat. at 50% conversion StallProb->Sol3

Figure 2: Troubleshooting logic for common failure modes with fluorinated substrates.

References

  • Maitre, S. et al. (2010). BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination of Primary Amines. Journal of the American Chemical Society.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Organ, M. G. et al. (2009). Pd-PEPPSI-IPent: An Active Catalyst for the Amination of Deactivated Anilines. Chemistry – A European Journal. Link

  • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C-N Coupling. Chemical Science. Link

Sources

Application

Application Note: A Streamlined Protocol for the Synthesis of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline via One-Pot Reductive Amination

Abstract This application note provides a detailed, field-proven experimental procedure for the synthesis of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline, a key building block for novel chemical entities in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven experimental procedure for the synthesis of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline, a key building block for novel chemical entities in pharmaceutical and materials science research. The protocol leverages a highly efficient one-pot reductive amination strategy, reacting 2-fluoro-5-methylaniline with 2-fluorobenzaldehyde using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing complex secondary amines.

Introduction: The Rationale for Reductive Amination

The synthesis of N-arylethylamines is a cornerstone transformation in organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs).[1] The target molecule, 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline, incorporates fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products and requiring harsh conditions.[3] Reductive amination, conversely, offers a powerful and controlled approach to C-N bond formation.[4] This method involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

Our selected methodology employs sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. This choice is deliberate and based on several key advantages:

  • Exceptional Selectivity: STAB is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde.[5][6] This prevents the competitive reduction of the aldehyde to its corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[7]

  • One-Pot Efficiency: The reaction can be performed in a single vessel by mixing the amine, aldehyde, and reducing agent, simplifying the experimental setup and improving time efficiency.[5]

  • Safety Profile: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaCNBH₃), which is highly toxic and releases cyanide byproducts.[4]

This protocol is therefore designed to be robust, high-yielding, and safe, making it suitable for both small-scale research and larger-scale synthetic campaigns.

Reaction Scheme

The synthesis proceeds via the following reaction:

Figure 1. Reductive amination of 2-fluoro-5-methylaniline with 2-fluorobenzaldehyde.

Experimental Workflow Overview

The entire experimental process, from reagent preparation to final product characterization, is outlined below. This workflow is designed for logical progression and to minimize potential errors.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps reagents 1. Reagent & Solvent Preparation setup 2. Reaction Vessel Setup (Inert Atm.) reagents->setup Charge Vessel imine 3. Imine Formation (Stir at RT) setup->imine reduction 4. Reduction with STAB (Exothermic Control) imine->reduction Add STAB monitoring 5. TLC/LC-MS Monitoring reduction->monitoring Sample Periodically quench 6. Reaction Quench (aq. NaHCO₃) monitoring->quench Reaction Complete extraction 7. Organic Extraction (DCM) quench->extraction Phase Separation purify 8. Column Chromatography extraction->purify Concentrate & Load characterize 9. Characterization (NMR, MS) purify->characterize Isolate Pure Fractions product 10. Final Product characterize->product Confirm Structure

Sources

Method

Use of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline as a molecular probe fragment

This Application Note details the use of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (CAS: 1039824-40-2) as a specialized Dual-Reporter F-NMR Probe Fragment .[1] This guide is designed for medicinal chemists and structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (CAS: 1039824-40-2) as a specialized Dual-Reporter


F-NMR Probe Fragment .[1] This guide is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD).

Application Note: 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline as a Dual-Reporter F-NMR Probe

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline serves as a high-value "spy molecule" or screening fragment. Its structural utility lies in the strategic placement of two chemically distinct fluorine atoms—one on the aniline core and one on the benzyl ring. This dual-substitution pattern allows researchers to simultaneously probe two distinct sub-pockets (e.g., the ATP-binding hinge and the hydrophobic back-pocket of a kinase) within a single NMR experiment.

This guide outlines the protocol for utilizing this fragment to detect low-affinity protein binding events using Ligand-Observed


F-NMR spectroscopy.
Technical Specifications & Probe Architecture
FeatureSpecification
Chemical Name 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline
CAS Number 1039824-40-2
Molecular Formula

Molecular Weight 233.26 Da
Probe Class Dual-Motif Fluorinated Fragment
Detection Method

F-NMR (1D, CPMG,

-relaxation)
Solubility High in DMSO (>50 mM); Low in aqueous buffer (<500 µM without co-solvent)
Key Function Detection of binding via Chemical Shift Perturbation (CSP) and Line Broadening
Mechanism of Action: The Dual-Reporter System

The molecule contains two distinct fluorine environments:[1]

  • Reporter A (

    
    ):  Located on the 2-position of the aniline ring. This fluorine is sensitive to electronic changes in the N-H bond (e.g., upon H-bond formation with a protein hinge region).
    
  • Reporter B (

    
    ):  Located on the 2-position of the benzyl ring. This fluorine reports on the hydrophobic environment of the "back-pocket" or auxiliary binding sites.
    
Experimental Protocol: F-NMR Fragment Screening
Phase 1: Sample Preparation

Objective: Create a stable, soluble sample for NMR analysis without precipitation.

  • Stock Solution: Dissolve 10 mg of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline in 100% DMSO-d6 to achieve a 50 mM stock concentration . Store at -20°C.

  • Buffer Preparation: Prepare a standard NMR screening buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10%

    
    ). Crucial: Add 0.01% Triton X-100 to prevent non-specific aggregation.
    
  • Assay Mix:

    • Ligand (Probe): Dilute stock to a final concentration of 50 µM .

    • Protein Target: Add purified protein to a final concentration of 5–10 µM (Ligand:Protein ratio of ~10:1 to 20:1).

    • Control Sample: Prepare a matching sample without protein to serve as the reference spectrum.

Phase 2: NMR Data Acquisition

Objective: Detect binding via relaxation editing (


 filtering).
  • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a

    
    F-sensitive cryoprobe.
    
  • Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Rationale: Small molecules (free) have long

      
       times and retain signal. Bound molecules (complexed with large proteins) have short 
      
      
      
      times and their signal decays rapidly.
  • Parameters:

    • Relaxation Delay (

      
      ):  2.0 seconds.
      
    • Total Echo Time (

      
      ):  40–80 ms (optimize to suppress protein background while keeping ligand signal).
      
    • Scans: 128–512 (depending on concentration).

  • Reference Standard: Add an internal standard (e.g., Trifluoroacetic acid, TFA) in a coaxial insert if absolute referencing is required (typically -76.55 ppm).

Phase 3: Data Analysis & Interpretation

Compare the spectra of the Free Probe vs. Probe + Protein .

  • Binding Event (Hit):

    • Line Broadening: Significant reduction in peak height (>30%) due to faster

      
       relaxation in the bound state.
      
    • Chemical Shift Perturbation (CSP): A shift in the ppm value of either

      
       or 
      
      
      
      indicates a change in the local chemical environment.
  • Differentiation:

    • If only

      
       shifts : The binding is likely driven by the aniline/hinge interaction.
      
    • If both shift : The molecule is fully engaged in the pocket.

Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign using this specific probe.

G Stock Stock Preparation (50 mM in DMSO-d6) Mix Assay Mixture (50µM Probe + 10µM Protein) Stock->Mix NMR 19F-NMR Acquisition (CPMG Pulse Sequence) Mix->NMR Analysis Spectrum Analysis (Compare Free vs. Bound) NMR->Analysis Result_Broad Signal Reduction (Line Broadening) Analysis->Result_Broad T2 Effect Result_Shift Peak Movement (Chem. Shift Perturbation) Analysis->Result_Shift Environment Change Interpretation Hit Validation (Kd Determination) Result_Broad->Interpretation Result_Shift->Interpretation

Figure 1: Workflow for


F-NMR fragment screening using the dual-fluorine probe.
Strategic Applications in Drug Discovery
A. Kinase Inhibitor Design (Hinge Binding)

The 2-fluoroaniline motif is a classic "hinge-binder" mimic. In many kinase inhibitors (e.g., Sorafenib, Regorafenib), the aniline nitrogen forms a hydrogen bond with the kinase hinge region.

  • Probe Utility: The fluorine at the 2-position is highly sensitive to this H-bond formation. A specific shift in the

    
     signal confirms the fragment is binding to the ATP pocket and not a non-specific surface site.
    
B. Protein-Protein Interaction (PPI) Stabilizers

The 2-fluorobenzyl group is hydrophobic and flexible. It can probe "cryptic" hydrophobic pockets often found at PPI interfaces.

  • Probe Utility: If the

    
     signal broadens significantly while the 
    
    
    
    signal remains sharp, it suggests the benzyl tail is anchoring the fragment into a deep pocket, while the aniline head remains solvent-exposed.
References
  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Jordan, J. B., et al. (2012). "Practical Strategies for Detecting Ligand Binding by 19F NMR." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). "2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Product Entry & CAS 1039824-40-2 Data." ChemicalBook Supplier Database. Link

  • Norton, R. S., et al. (2016). "NMR in Fragment-Based Drug Design." Topics in Current Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

[1][2] Case Reference: #PUR-FBA-005 Status: Active Agent: Senior Application Scientist Subject: Impurity Profile Management & Isolation Protocols[1][2] Introduction: The Purity Imperative Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case Reference: #PUR-FBA-005 Status: Active Agent: Senior Application Scientist Subject: Impurity Profile Management & Isolation Protocols[1][2]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline , a critical fluorinated secondary amine intermediate often utilized in the synthesis of antiviral agents (structurally analogous to Letermovir intermediates) or specialized agrochemicals.[1][2]

Achieving pharmaceutical-grade purity (>99.5%) with this compound is challenging due to its lipophilicity and the electronic effects of the ortho-fluorine substituents, which can alter pKa and solubility profiles compared to non-fluorinated analogues.[1][2] This guide addresses the three most common impurity classes:

  • Unreacted Aldehydes (2-Fluorobenzaldehyde)

  • Incomplete Reduction Products (Imines/Schiff Bases)

  • Over-Alkylated Byproducts (Tertiary Amines)

Module 1: Diagnostic Workflow

Before initiating a purification protocol, you must accurately diagnose the crude mixture. Blind recrystallization often traps impurities within the crystal lattice of this lipophilic amine.

Visualizing the Decision Matrix

Purification_Workflow Start Analyze Crude Mixture (LC-MS / TLC) Check_Aldehyde Impurity: Unreacted Aldehyde (>2%)? Start->Check_Aldehyde Check_Imine Impurity: Imine (Schiff Base)? Check_Aldehyde->Check_Imine No Bisulfite Protocol A: Bisulfite Wash Check_Aldehyde->Bisulfite Yes Check_Tertiary Impurity: Tertiary Amine (Over-alkylation)? Check_Imine->Check_Tertiary No Acid_Hydrolysis Protocol B: Acid Hydrolysis & Wash Check_Imine->Acid_Hydrolysis Yes Salt_Cryst Protocol C: HCl Salt Crystallization Check_Tertiary->Salt_Cryst Yes (Critical Step) Final Pure Secondary Amine (>99.5%) Check_Tertiary->Final No (Direct Recryst) Bisulfite->Check_Imine Acid_Hydrolysis->Check_Tertiary Salt_Cryst->Final

Caption: Logical decision tree for selecting the appropriate purification module based on crude impurity profile.

Module 2: Removing Unreacted Aldehydes (Protocol A)

Issue: Your LC-MS shows a peak corresponding to 2-fluorobenzaldehyde. Cause: In reductive amination, excess aldehyde is often used to drive the reaction. The Fix: Sodium Bisulfite Adduct Formation. Mechanism: The bisulfite ion attacks the carbonyl carbon of the lipophilic aldehyde, converting it into a water-soluble sulfonate salt, which partitions into the aqueous phase.[3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Do not use DCM as it can form emulsions during this specific wash.[2]

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add 1.5 equivalents of

      
       solution relative to the estimated aldehyde content.[2]
      
    • Critical: Vigorously stir or shake for at least 30 minutes . The biphasic reaction is mass-transfer limited.[1][2]

  • Separation:

    • Transfer to a separatory funnel.[2][3][4]

    • Collect the organic layer (Top).[1][2][4][5]

    • The aqueous layer (Bottom) contains the aldehyde-bisulfite adduct.[1][2][3]

  • Polishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    
ParameterSpecificationReason
Solvent Ethyl AcetatePromotes clean phase separation; avoids halogenated solvent waste.[1][2]
Stir Time >30 MinutesFormation of the bulky adduct is slow with sterically hindered aldehydes.
Temperature Ambient (

)
Heating may reverse the adduct formation.[1][2]

Module 3: The "Sticky" Imine & Salt Formation (Protocol C)

Issue: The product contains the imine intermediate (incomplete reduction) or tertiary amine byproducts. The Fix: Hydrochloric Acid Salt Crystallization. Why this works:

  • Selectivity: The secondary amine forms a stable, crystalline HCl salt.

  • Exclusion: Neutral imines and weakly basic tertiary amines (often sterically hindered) usually remain in the mother liquor or form amorphous oils that can be washed away.[2]

HCl Salt Formation Protocol

Warning: Fluorinated amines can be sensitive.[1][2] Perform this in a moisture-controlled environment.

  • Solvent Selection: Dissolve crude free base in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

    • Ratio: 10 mL solvent per 1 g crude.[2]

  • Acid Addition:

    • Cool the solution to

      
       in an ice bath.
      
    • Dropwise add 4M HCl in Dioxane (1.1 equivalents).[1][2]

    • Observation: A white precipitate should form immediately.[2]

  • Digestion:

    • Allow the slurry to stir at

      
       for 1 hour.
      
    • Troubleshooting: If an oil forms instead of a solid, add a seed crystal or a small amount of Acetonitrile (dropwise) to induce crystallization.[2]

  • Filtration:

    • Filter the solid under vacuum / inert gas.

    • Wash: Rinse the cake with cold MTBE (

      
       volumes).
      
  • Free-Basing (Recovery):

    • Suspend the white solid in EtOAc.[2]

    • Add saturated

      
       solution and stir until the solid dissolves.
      
    • Separate organic layer, dry, and concentrate.[5]

Data Table: Solubility Profile of HCl Salt
Solvent SystemSolubility BehaviorUsage
Water SolubleNot suitable for crystallization; good for extraction.[1][2]
MTBE / Ether InsolubleIdeal for precipitation of the salt.
Isopropanol Sparingly SolubleUse for recrystallization if the initial salt is not 99% pure.
DCM SolubleAvoid for precipitation; yield loss will occur.[2]

Frequently Asked Questions (Troubleshooting)

Q1: I tried the HCl salt method, but I got a sticky gum instead of crystals. Why? A: This is common with fluorinated amines due to their high lipophilicity.[2]

  • Immediate Fix: Decant the supernatant. Dissolve the gum in a minimum amount of hot Isopropanol (IPA) and let it cool slowly to room temperature, then to

    
    . The slower cooling rate promotes crystal lattice formation over amorphous gum precipitation.[2]
    

Q2: Can I use chromatography instead? A: Yes, but it is resource-intensive.[1][2]

  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (start 95:5, gradient to 80:20).[2]

  • Tip: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1][2] Fluorinated amines can "streak" on acidic silica, leading to poor separation.

Q3: My LC-MS shows a mass of [M+14]. What is it? A: This is likely the N-methylated tertiary amine impurity (over-alkylation).[1][2]

  • Removal: This is difficult to remove chemically.[2][6] The HCl salt crystallization (Protocol C) is your best bet.[1][2] Tertiary amine salts are often more soluble in organic solvents than secondary amine salts.[2] Wash your HCl salt cake thoroughly with cold acetone to solubilize the tertiary amine salt while leaving the desired secondary amine salt behind.

References

  • Humphrey, G. R., et al. (2016).[2][7][8] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][2][7][8] Organic Process Research & Development, 20(6), 1097–1103. Link[1][2]

    • Context: Describes the synthesis and purification of fluorinated amine intermedi
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] Journal of Organic Chemistry, 64(15), 5722–5724. Link[1][2]

    • Context: Authoritative grounding for the bisulfite wash protocol to remove aldehyde impurities.[2][5]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2]

    • Context: Standard reference for amine salt formation and recrystallization techniques.[2]

  • Rooney, P. C. (2002).[2][10] Process for purifying aqueous tertiary amine and alkanolamine solutions.[2][10] U.S. Patent 6,353,138.[2] Link

    • Context: Discusses separ

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of N-Benzylaniline Derivatives

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Troubleshooting degradation profiles, impurity identification, and stress-testing protocols. Introduction: The Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Troubleshooting degradation profiles, impurity identification, and stress-testing protocols.

Introduction: The Stability Paradox

Welcome to the technical support hub for N-benzylaniline (NBA) scaffolds. As a researcher, you likely selected this moiety for its lipophilicity or its utility as a pharmacophore in antihistamines and local anesthetics. However, the very features that make the N-benzyl secondary amine pharmacologically active—its electron-rich nitrogen and benzylic protons—render it susceptible to specific degradation pathways.

This guide moves beyond generic "forced degradation" advice. We analyze the specific chemical liabilities of the NBA scaffold, providing causal mechanisms and self-validating troubleshooting protocols.

Module 1: Oxidative Instability & Dealkylation

Issue: "I’m seeing a mass loss of ~90 Da and a distinct almond-like odor."

Diagnosis: Oxidative N-Dealkylation.[1][2][3] Unlike amides which hydrolyze, N-benzylaniline derivatives primarily degrade via oxidative cleavage . The benzylic carbon-hydrogen bonds are weak (


), making them prime targets for Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms, often catalyzed by trace metals or radical initiators (peroxides) in excipients.
The Mechanism: The Carbinolamine Route

The degradation does not usually happen by simple bond breaking. It proceeds through a carbinolamine intermediate which is often unstable and collapses.

  • Radical Initiation: Abstraction of a benzylic proton forms a carbon-centered radical.

  • Oxygen Insertion: Reaction with

    
     or ROS forms a peroxide/hydroperoxide.
    
  • Collapse: The intermediate eliminates benzaldehyde (the "almond" smell) and releases the parent aniline.

Visualization: Oxidative Pathway

OxidativeDealkylation NBA N-Benzylaniline (Parent) Radical Benzylic Radical (Intermediate) NBA->Radical -H (HAT) (P450/Peroxides) Peroxy Hemiaminal/Carbinolamine (Transient) Radical->Peroxy +OH/O2 Aniline Aniline Derivative (Degradant A) Peroxy->Aniline C-N Cleavage Benzaldehyde Benzaldehyde (Degradant B) Peroxy->Benzaldehyde Elimination

Figure 1: The oxidative cascade.[1][3] Note that the carbinolamine is rarely isolated; you will typically see the breakdown products: the aniline and the aldehyde.

Troubleshooting Protocol: Differentiating N-Oxide vs. Dealkylation

Users often confuse N-oxidation (


) with oxidative dealkylation (

).

Step-by-Step Validation:

  • Prepare Sample: Dissolve NBA derivative in acetonitrile/water (50:50).

  • Stressor A (Radical): Add AIBN (2,2'-azobisisobutyronitrile) (0.1 eq) and heat to 50°C for 4 hours.

    • Result: Promotes Dealkylation (Benzylic radical mechanism).

  • Stressor B (Nucleophilic): Add

    
     (3%) at Room Temp for 2 hours.
    
    • Result: Promotes N-Oxide formation (Nucleophilic attack of N on O).

  • Analysis:

    • If Peak A = Parent Mass + 16 Da

      
      N-Oxide .
      
    • If Peak B = Parent Mass - 90/91 Da

      
      Dealkylation .
      

Module 2: The Regulatory Critical (NDSRIs)

Issue: "Regulatory agencies flagged my compound for potential Nitrosamine Drug Substance Related Impurities (NDSRIs)."

Diagnosis: N-Nitrosation.[4][5][6] N-benzylanilines are secondary amines . In the presence of nitrosating agents (nitrites found in excipients like microcrystalline cellulose or contaminants in water/solvents), they readily form N-nitroso-N-benzylanilines . This is a high-priority safety risk (Cohort of Concern).[7]

The Mechanism: Nitrosation


  • Critical Factor: Acidity.[6] The reaction is fastest at pH 3–4 (formation of

    
    ).
    
  • Source: Trace nitrite (

    
    ) in excipients + acidic API or stomach acid.
    
Risk Assessment & Mitigation Workflow

NitrosamineRisk cluster_0 Scavenger Protocol Start Risk Assessment: N-Benzylaniline Derivative Check2 Is the amine Secondary? Start->Check2 Check3 Are Nitrites present (Excipients/Water)? Check2->Check3 Yes (NBA is secondary) RiskHigh HIGH RISK: NDSRI Formation Check3->RiskHigh Yes (>0.1 ppm) Mitigation Mitigation Strategy: Add Scavengers RiskHigh->Mitigation Ascorbic Add Ascorbic Acid (1:1 molar ratio to Nitrite) Mitigation->Ascorbic pHControl Adjust pH > 6 (Avoids N2O3 formation) Mitigation->pHControl

Figure 2: Decision tree for evaluating and mitigating Nitrosamine (NDSRI) risks in secondary amines.

Protocol: Nitrite Spiking Stress Test

To confirm susceptibility, do not rely on standard stability data. You must force the reaction.

  • Medium: 0.1 N HCl (simulated gastric fluid) or pH 3.5 Acetate Buffer.

  • Spike: Add Sodium Nitrite (

    
    ) at 1.0 equivalent (Extreme stress) or 50 ppm (Realistic stress).
    
  • Incubation: 37°C for 24 hours.

  • Detection: LC-MS/MS (Triple Quad). Look for M+29 Da (replacement of H with NO).

    • Note: If positive, you must reformulate with nitrite scavengers (Ascorbic acid, Alpha-tocopherol) or switch to low-nitrite excipients.

Module 3: Photolytic Cleavage

Issue: "My sample degrades in the autosampler but is stable in the fridge."

Diagnosis: Photolytic C-N Bond Homolysis. The N-benzyl group acts as a chromophore. Upon UV absorption, the C-N bond can undergo homolytic cleavage. This is distinct from oxidative dealkylation as it does not necessarily require oxygen, though oxygen often participates in secondary reactions.

Key Data Points (Comparative Stability):

Stress ConditionDominant DegradantMechanismPrevention
Thermal (60°C) MinimalHigh Activation EnergyN/A
Oxidative (

)
N-Oxide (

)
Nucleophilic AttackAntioxidants (BHT)
Radical (AIBN) Aniline + BenzaldehydeH-AbstractionInert Atmosphere (

)
Photolytic (UV) Aniline + Radical DimersHomolysisAmber Glassware

References

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[8] Xenobiotica, 17(2), 165-177.[8] Link

  • Shaffer, C. L., et al. (2001). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Chemical Research in Toxicology. (Mechanistic insight into the carbinolamine pathway). Link

  • ICH Harmonised Tripartite Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). (Regulatory basis for Nitrosamine control).[7][9][10] Link

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs.[6]Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Anilines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving subst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving substituted anilines. Anilines are foundational building blocks in medicinal chemistry and materials science, but their high reactivity and the powerful directing effects of the amino group often lead to challenges in controlling the precise location of substitution.

This resource provides in-depth, troubleshooting-focused answers to common experimental issues. We will delve into the underlying principles governing these reactions and offer field-proven protocols and strategies to enhance the regioselectivity of your syntheses.

Part 1: Frequently Asked Questions - The Fundamentals of Aniline Reactivity

This section addresses the core principles that dictate the reactivity and regiochemical outcomes of reactions with anilines. A solid understanding of these fundamentals is the first step in effective troubleshooting.

Q1: Why is my electrophilic aromatic substitution on aniline yielding a mixture of ortho and para products?

A1: The amino group (-NH₂) is a potent activating and ortho, para-directing group in electrophilic aromatic substitution (EAS).[1][2][3][4] This is due to the nitrogen's lone pair of electrons, which can be donated into the benzene ring through resonance. This donation significantly increases the electron density at the carbons ortho and para to the amino group, making these positions highly susceptible to attack by electrophiles.[1] The resulting carbocation intermediates (sigma complexes) for ortho and para attack are more stabilized by resonance than the intermediate for meta attack, leading to the preferential formation of ortho and para isomers.[3][5]

Q2: During the nitration of aniline, I'm observing a significant amount of the meta-substituted product. Why is this happening when the amino group is an ortho, para director?

A2: This is a classic exception that highlights the importance of reaction conditions. Nitration is typically performed in a highly acidic medium (e.g., a mixture of concentrated nitric and sulfuric acids).[6] Under these conditions, the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[6] The -NH₃⁺ group is strongly electron-withdrawing and, consequently, a deactivating and meta-directing group.[6] Therefore, the electrophile (NO₂⁺) is directed to the meta position.[4][6] The reaction often yields a mixture of isomers because there is an equilibrium between the protonated (meta-directing) and unprotonated (ortho, para-directing) forms of aniline.[6][7]

Q3: What are the primary factors that influence whether the ortho or para position is favored in a reaction?

A3: The ratio of ortho to para substitution is primarily determined by a balance of two factors:

  • Electronic Effects: The amino group's electron-donating effect is felt slightly more strongly at the ortho positions.

  • Steric Effects: This is often the dominant factor. The sheer physical size of the amino group, other substituents on the ring, and the incoming electrophile can hinder attack at the ortho positions, which are adjacent to the amino group.[8][9] Consequently, the more sterically accessible para position is often the major product.[2] Using a bulkier electrophile will typically increase the proportion of the para product.

Part 2: Troubleshooting Guides for Common Regioselectivity Problems

This section provides structured guidance for specific experimental challenges, offering explanations and actionable solutions.

Problem 1: Poor Selectivity Between Ortho and Para Isomers in Halogenation

"I am attempting to monobrominate a substituted aniline, but I'm getting a mixture of the ortho and para isomers, along with some di- and tri-substituted products. How can I favor the para product exclusively?"

This is a common issue arising from the high reactivity of the aniline ring.[2][4]

G cluster_0 Troubleshooting Poor para-Selectivity start Problem: Mixture of o/p isomers & polysubstitution step1 Step 1: Moderate Reactivity (Protect the Amine) start->step1 High ring activation step2 Step 2: Increase Steric Hindrance step1->step2 Acetylation to form acetanilide step3 Step 3: Optimize Reaction Conditions step2->step3 Use a bulkier brominating agent (e.g., NBS vs. Br₂) outcome Outcome: High Yield of para-Substituted Product step3->outcome Lower temperature, non-polar solvent

Caption: Workflow for enhancing para-selectivity.

  • Cause: The powerful activating nature of the -NH₂ group makes the ring highly susceptible to multiple substitutions and reduces selectivity.[2]

  • Solution: Amine Protection. The most effective strategy is to temporarily "tame" the amino group by converting it into an amide, typically an acetanilide, by reacting it with acetic anhydride or acetyl chloride.[2][10][11][12]

    • Why it works (Causality):

      • Reduced Activation: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and into the carbonyl group through resonance. This moderates the ring's activation, making the reaction more controllable and preventing over-halogenation.[2][11]

      • Increased Steric Bulk: The bulky acetyl group (-COCH₃) effectively blocks the ortho positions, making the para position the primary site for electrophilic attack.[2][13]

  • Deprotection: After the desired substitution is achieved, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[10]

  • Protection:

    • Dissolve aniline (1 equivalent) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 equivalents) while stirring.

    • Heat the mixture gently for 10-15 minutes, then cool and pour into ice water to precipitate the acetanilide.

    • Filter, wash with cold water, and dry the solid product.

  • Bromination:

    • Dissolve the dried acetanilide (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

    • Stir for 30-60 minutes until the reaction is complete (monitor by TLC). The para-bromoacetanilide will often precipitate from the solution.

  • Deprotection:

    • Isolate the para-bromoacetanilide and reflux it with aqueous HCl or NaOH until hydrolysis is complete.

    • Neutralize the solution to precipitate the final product, 4-bromoaniline.

Problem 2: Achieving Ortho-Substitution Selectively

"My reaction protocols always yield the para isomer as the major product due to sterics. How can I force substitution to occur at the ortho position?"

Achieving high ortho selectivity often requires more advanced techniques that override the inherent steric preferences.

Directed ortho-metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG).[14] The amino group itself can be converted into an effective DMG.

  • Mechanism:

    • The aniline is first protected with a group that can coordinate to a strong base (e.g., converting -NH₂ to -NHBoc or -NHPiv).

    • A strong organolithium base (like n-BuLi or sec-BuLi) is added. The base coordinates to the heteroatom (N or O) of the DMG.[14]

    • This coordination directs the base to deprotonate the nearest (ortho) C-H bond, forming an ortho-lithiated species.[14][15]

    • This aryllithium intermediate can then be quenched with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes) to install a substituent exclusively at the ortho position.[14]

DoM_Diagram cluster_workflow Directed ortho-Metalation (DoM) Workflow Aniline Substituted Aniline Protect Protect Amine (e.g., -NHBoc) Aniline->Protect 1. Form DMG Metalate Ortho-Lithiation (n-BuLi, -78 °C) Protect->Metalate 2. Deprotonate Quench Quench with Electrophile (E+) Metalate->Quench 3. Functionalize OrthoProduct Ortho-Substituted Aniline (after deprotection) Quench->OrthoProduct 4. Deprotect

Caption: General workflow for Directed ortho-Metalation.

Recent advances in catalysis allow for direct C-H functionalization. Iridium-catalyzed C-H borylation has shown remarkable ortho-selectivity for anilines.[16]

  • How it Works: Specific iridium catalysts, often with specialized ligands, can selectively activate and borylate the C-H bond at the ortho position.[17] The use of smaller diboron reagents, such as B₂eg₂ (from ethylene glycol), can significantly enhance ortho-selectivity compared to the bulkier B₂pin₂.[16][17] The resulting ortho-borylated aniline is a versatile intermediate that can be used in Suzuki cross-coupling reactions to introduce a wide range of substituents.

MethodKey ReagentsSelectivity DriverCommon Electrophiles
Directed ortho-Metalation n-BuLi or s-BuLi, TMEDACoordination to DMGI₂, CO₂, R-CHO, Me₃SiCl
Ir-Catalyzed Borylation [Ir(COD)OMe]₂, dtbpy, B₂eg₂Catalyst/Ligand ControlAryl Halides (via Suzuki)
Problem 3: Synthesizing Meta-Substituted Anilines

"Given that the amino group is a strong ortho, para director, how can I synthesize a meta-substituted aniline? Direct electrophilic substitution seems impossible."

Direct meta-substitution on an activated aniline ring is indeed challenging. However, several multi-step strategies can achieve this outcome.

This classic approach involves changing the directing nature of a group already on the ring.

  • Start with a meta-directing group: Begin with a starting material that has a meta-directing group, such as nitrobenzene or benzonitrile.

  • Perform Electrophilic Substitution: Introduce the desired substituent (e.g., -Br, -NO₂) which will be directed to the meta position. This results in a 1,3-disubstituted benzene ring.

  • Reduce the original group: Chemically convert the original meta-directing group into an amino group. For example, a nitro group can be readily reduced to an amine using reagents like Sn/HCl, H₂/Pd-C, or Fe/HCl.

Cutting-edge research has developed catalytic systems that can override the inherent electronic preferences of the substrate.

  • How it Works: These methods often employ a specialized directing group that binds to the aniline nitrogen. This group is attached to a template that physically positions a palladium catalyst over the meta C-H bond.[18] Using a transient mediator like norbornene, the catalyst can functionalize this remote position.[18] While synthetically complex, this approach represents the forefront of regioselectivity control.[19][20]

References

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • Filo. (2025, October 15). Protection of NH2 in aniline.
  • Wikipedia. Directed ortho metalation.
  • Google Patents. EP0140783A2 - Process for the preparation of meta-substituted anilines.
  • PubMed. (2015, August 3). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
  • Benchchem. Technical Support Center: Regioselectivity in Reactions with 2-Methyl-4-(methylsulfanyl)aniline.
  • Request PDF. (2025, August 10). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines.
  • RSC Publishing. (2005, June 24). Sterically-controlled regioselective para-substitutions of aniline.
  • MSU Chemistry. (2018, February 1). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • Benchchem. Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline.
  • Quora. (2017, August 10). Why is the -NH2 group in aniline an ortho and para directing group?
  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • Request PDF. Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones.
  • the University of Bath's research portal. (2018, July 17). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Scribd. Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid.
  • Chemistry Steps. (2024, January 12). Meta Substitution on Activated Aromatic Ring.
  • ACS Publications - American Chemical Society. Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles | The Journal of Organic Chemistry.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • PMC. (2024, June 26). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
  • MSU Chemistry. (2018, February 1). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • Andrew G Myers Research Group. ortho metalation.
  • University of Illinois Urbana-Champaign. Directed (ortho) Metallation. Retrieved from University of Illinois Urbana-Champaign.
  • PMC. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.
  • Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions.
  • ScienceDirect. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Academic Journals. (2013, September 30). African Journal of Pure and Applied Chemistry - electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide.
  • Dalton Transactions (RSC Publishing). (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Retrieved from Dalton Transactions (RSC Publishing).
  • MDPI. (2024, April 23). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds.
  • MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • PMC. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are....
  • Organic Chemistry Portal. Protective Groups.
  • Tokyo Chemical Industry. Protecting Agents.
  • University of Bristol. Protecting Groups.
  • Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from Journal of the American Chemical Society.
  • YouTube. (2015, February 23). Protection of Aniline Derivatives.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Pleiades Publishing. Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • PMC - NIH. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes.
  • PubMed. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes.
  • ACS Publications. (2019, August 26). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.

Sources

Optimization

Column chromatography conditions for purifying fluorinated compounds

Introduction: The "Fluorine Effect" in Chromatography Purifying fluorinated compounds presents a dichotomy. The introduction of fluorine can increase lipophilicity (making compounds "stickier" on C18) or, conversely, cre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Chromatography

Purifying fluorinated compounds presents a dichotomy. The introduction of fluorine can increase lipophilicity (making compounds "stickier" on C18) or, conversely, create unique dipole moments that result in poor retention on standard stationary phases.

To select the correct purification strategy, you must first categorize your analyte:

  • "Lightly" Fluorinated (Medicinal Chemistry): Molecules containing 1–3 fluorine atoms or a trifluoromethyl (-CF3) group. These are typically purified using Modified Reversed-Phase (RP) conditions.

  • "Highly" Fluorinated (Fluorous Chemistry): Molecules containing perfluoroalkyl chains (e.g., C6F13, C8F17 tags).[1] These require Fluorous Solid Phase Extraction (F-SPE) or Fluorous HPLC.

Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate stationary phase and mode of separation.

purification_decision start START: Analyze Compound Structure fluorine_count Fluorine Content? start->fluorine_count light Lightly Fluorinated (1-3 F atoms, -CF3) fluorine_count->light MedChem/Pharma heavy Highly Fluorinated (Perfluoro tags, >6 F) fluorine_count->heavy Tagging/Materials c18_check Separable on C18? light->c18_check fspe_route Use Fluorous Silica (F-SPE) heavy->fspe_route pfp_route Use PFP (Pentafluorophenyl) Stationary Phase c18_check->pfp_route No (Co-elution) c18_route Use C18 with Modified Selectivity c18_check->c18_route Yes (Good Res)

Figure 1: Decision tree for selecting stationary phases based on fluorine content.

Scenario A: Lightly Fluorinated Compounds (The "PFP" Solution)

Standard C18 columns often fail to separate fluorinated isomers (e.g., ortho- vs. para- fluorophenols) because the hydrophobicity differences are negligible.

The Solution: Use a Pentafluorophenyl (PFP) stationary phase.[2][3] PFP phases offer "orthogonal" selectivity through three distinct mechanisms:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with electron-rich analytes.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with polar groups in the analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between steric isomers better than flexible C18 chains.

Protocol: PFP Method Development
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for basic compounds).

  • Mobile Phase B: Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Why? ACN can suppress

      
       interactions between the analyte and the PFP ring. MeOH allows these unique interactions to dominate, enhancing selectivity [1].
      
  • Gradient: Start 5% B to 95% B. Fluorinated compounds often elute later on PFP than C18 if they have electron-donating groups.

Comparative Selectivity Table
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

, Dipole, H-Bonding, Hydrophobic
Best For General lipophilic compoundsHalogenated aromatics, Regioisomers, Polar bases
Solvent Choice ACN or MeOHMeOH (preferred for max selectivity)
Retention of Bases Low (unless high pH)High (due to ion-exchange with silica surface)

Scenario B: Highly Fluorinated Compounds (Fluorous Solid Phase Extraction)[1]

For compounds containing perfluoroalkyl tags (e.g., "Fluorous synthesis"), standard silica or C18 is ineffective. You need Fluorous Silica (silica bonded with perfluorooctyl chains).

The Mechanism: "Fluorous Separation" operates on a binary switch:

  • Fluorophobic Phase: Non-fluorinated impurities are washed away.[4]

  • Fluorophilic Phase: The fluorinated product is eluted.[4]

fspe_workflow cluster_0 Step 1: Load & Wash cluster_1 Step 2: Elute load Load Sample in 80% MeOH/H2O waste Non-Fluorinated Impurities Elute load->waste Fluorophobic Interaction elute Switch Solvent (100% MeOH or THF) product Fluorinated Product Elutes elute->product Fluorophilic Release

Figure 2: The F-SPE "Switch" Mechanism. Note the solvent polarity inversion.

Step-by-Step F-SPE Protocol [2]
  • Conditioning: Wash cartridge with 100% MeOH (or THF), then equilibrate with 80:20 MeOH:H2O.

  • Loading: Dissolve crude mixture in a minimum amount of DMF or warm 80:20 MeOH:H2O. Load onto the cartridge.

    • Expert Tip: If the sample is insoluble in the loading solvent, use "Dry Loading." Adsorb the sample onto a small amount of fluorous silica, dry it, and place it on top of the cartridge.

  • Fluorophobic Wash: Elute with 80:20 MeOH:H2O.[1] Collect this fraction.

    • Result: Non-fluorinated organic impurities elute here.[4] The fluorinated product remains bound.[4]

  • Fluorophilic Elution: Switch solvent to 100% MeOH (or THF for very large tags).

    • Result: Pure fluorinated compound elutes.

Troubleshooting & FAQs

Q1: My fluorinated compound is "invisible" during purification. How do I detect it?

Issue: Perfluorinated chains lack UV chromophores. Solution:

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric fluorinated compounds. It detects mass, not light absorption [3].

  • Refractive Index (RI): Suitable for isocratic runs but drifts with gradients.

  • TLC Stains: Use Permanganate or Iodine stains. UV visualization at 254nm often fails unless the molecule has an aromatic core.

  • 19F-NMR: For crude fraction analysis, run a quick non-deuterated NMR scan to locate fluorine peaks [4].

Q2: My compound streaks on the column (tailing).

Cause:

  • Solubility: Fluorinated compounds are often hydrophobic and lipophobic (insoluble in both water and hexane).

  • Secondary Interactions: Unreacted silanols on the silica surface interacting with the fluorine dipoles. Fix:

  • Solvent: Add Trifluorotoluene to your loading solvent. It solubilizes high-fluorine content molecules better than DCM or MeOH.

  • Modifier: Add 0.1% TFA (Trifluoroacetic acid) to the mobile phase.[5] This suppresses silanol ionization and sharpens peaks.

Q3: I cannot separate my fluorinated isomer from the non-fluorinated precursor.

Scenario: You have a reaction mixture of Ar-H and Ar-F. Fix: Switch to a PFP column and use Methanol as the organic modifier. The PFP phase will retain the Ar-F species differently due to the "Fluorine-Fluorine" affinity and shape selectivity, often reversing the elution order compared to C18 [1].

Q4: How do I load a sample that is insoluble in Methanol/Water for F-SPE?

Fix: Use Dry Loading .

  • Dissolve sample in THF or Acetone.

  • Add Fluorous Silica (ratio 1:2 sample:silica).

  • Evaporate solvent until a free-flowing powder remains.

  • Pack this powder on top of the equilibrated F-SPE cartridge.

References

  • Mechanisms of Interaction on Fluorinated Stationary Phases. LCGC International. (2016). Link

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC). Link

  • Analytical Method Development When Compounds Don't Have UV Chromophore. Veeprho. (2020).[6] Link

  • Tracking Fluorine... Using 19F-NMR. National Institutes of Health (PMC). Link

Sources

Troubleshooting

Technical Support Center: Integrity of Fluoro-Aromatics in Catalysis

Topic: Preventing de-fluorination in reactions with fluoro-aromatics Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals. Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing de-fluorination in reactions with fluoro-aromatics Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Support Hub. This guide addresses the specific challenge of de-fluorination —the unintended cleavage of C–F bonds—during transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and reduction reactions. While the C–F bond is thermodynamically strong (approx. 115 kcal/mol), it is kinetically liable to oxidative addition by electron-rich metal centers (Ni, Pd) and nucleophilic attack (SNAr) in electron-deficient systems.

The following protocols and troubleshooting steps are designed to preserve C–F motifs while enabling chemoselective transformation of C–Cl, C–Br, or C–NO₂ bonds.

Module 1: Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)[1][2]

Q1: Why is my fluorine substituent being replaced by hydrogen (hydrodefluorination) during Suzuki coupling?

Diagnosis: This is likely caused by a Palladium-Hydride (Pd-H) species. In catalytic cycles, if the reductive elimination of your product is slow, the Pd(II) intermediate is vulnerable.


-hydride elimination from alkyl groups (in ligands or amines) or reaction with protic solvents/bases generates a Pd-H species. This Pd-H can undergo exchange with the aryl-fluoride, leading to hydrodefluorination (HDF).

Corrective Action:

  • Switch Ligands: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos , or BrettPhos ). These ligands accelerate the reductive elimination step, minimizing the lifetime of the vulnerable Pd(II) species [1].

  • Solvent & Base Control: Avoid primary/secondary alcohols which act as hydride sources. Use anhydrous toluene or 1,4-dioxane . Switch from alkoxide bases (NaOtBu) to milder, non-hydride-donating bases like K₃PO₄ or Cs₂CO₃ [2].

Q2: I need to couple an aryl chloride in the presence of an aryl fluoride. How do I ensure chemoselectivity?

The Challenge: While C–Cl bonds are generally weaker than C–F bonds, electron-rich Ni(0) catalysts can activate C–F bonds (approx. 100 kJ/mol preference for C–F over C–H activation in some Ni systems) [3].

Protocol: Chemoselective Pd-Catalyzed Coupling To couple C–Cl without touching C–F, you must rely on the kinetic barrier difference. Palladium is far less prone to C–F oxidative addition than Nickel.

  • Catalyst: Use a Pd(0) source or a Pd(II) precatalyst (e.g., XPhos Pd G4 ). Avoid Ni(0) unless specifically tuned with ligands that disfavor C–F insertion.

  • Ligand: XPhos or RuPhos . These ligands create a steric environment that permits oxidative addition of the larger Cl/Br atom but sterically inhibits the approach of the shorter, stronger C–F bond [4].

  • Temperature: Maintain the lowest effective temperature (often 60–80°C). C–F activation has a higher activation energy (

    
    ); excessive heat promotes the undesired pathway.
    
Q3: I am observing "scrambled" regioisomers when coupling polyfluoroarenes. What is happening?

Diagnosis: You are likely triggering a Nucleophilic Aromatic Substitution (SNAr) side reaction. Polyfluoroarenes are highly electrophilic. Strong bases (e.g., hydroxides, alkoxides) or even the nucleophilic partner can attack the ring, displacing a fluoride before or during the catalytic cycle. This is common at the para-position relative to an electron-withdrawing group [5].

Corrective Action:

  • Base Selection: Use a non-nucleophilic base. CsF (Cesium Fluoride) is often superior for polyfluoroarenes as it promotes transmetallation without attacking the ring. Alternatively, use K₃PO₄ .

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of anionic species. Use non-polar solvents like Toluene or Xylene .

Module 2: Reduction & Hydrogenation

Q4: How do I reduce a nitro group (-NO₂) to an amine (-NH₂) without defluorinating the ring?

Diagnosis: Standard hydrogenation conditions (Pd/C + H₂) are notorious for hydrogenolysis of Carbon-Halogen bonds, including C–F, especially in aromatic systems.

Protocol: Selective Nitro Reduction Do not use standard Pd/C. Select one of the following chemoselective systems:

MethodCatalyst/ReagentConditionsMechanism Note
Heterogeneous (Preferred) PtO₂ (Adams' Catalyst) H₂ (1 atm), EtOAc/EtOHPlatinum is significantly less active for C–F hydrogenolysis than Palladium [6].
Poisoned Catalyst Pt/C (Sulfided) H₂ (1-5 bar), MeOHSulfur poisons the high-energy sites responsible for C–X cleavage while permitting -NO₂ reduction.
Chemical Reduction Fe / NH₄Cl EtOH/H₂O, RefluxClassic Bechamp-type reduction. Completely orthogonal to C–F bonds (zero risk of HDF).
Chemical Reduction SnCl₂ EtOH, RefluxEffective but requires careful workup to remove tin salts.
Q5: Can I use Transfer Hydrogenation?

Answer: Yes, but with caution. Formate-based transfer hydrogenation using Pd/C will strip halogens. Use Ru-based catalysts or Fe-based systems for transfer hydrogenation to ensure the C–F bond remains intact [7].

Visualizing the Decision Process

The following diagram illustrates the critical decision nodes for preventing defluorination based on your reaction type and substrate.

DefluorinationPrevention Start Start: Fluoro-Aromatic Substrate ReactionType Select Reaction Type Start->ReactionType CrossCoupling Cross-Coupling (Suzuki/Buchwald) ReactionType->CrossCoupling Reduction Reduction (Nitro/Alkene) ReactionType->Reduction MetalChoice Catalyst Selection CrossCoupling->MetalChoice Pd_Path Palladium (Pd) MetalChoice->Pd_Path Preferred Ni_Path Nickel (Ni) MetalChoice->Ni_Path Avoid if possible LigandChoice Ligand Selection Pd_Path->LigandChoice Ni_Warning HIGH RISK: C-F Activation likely. Requires specific ligands. Ni_Path->Ni_Warning BulkyLigand Bulky/Biaryl Phosphines (XPhos, BrettPhos, RuPhos) LigandChoice->BulkyLigand Mechanism Steric bulk prevents C-F approach; accelerates reductive elimination. BulkyLigand->Mechanism BaseChoice Base Selection Mechanism->BaseChoice WeakBase Weak/Non-Nuc Base (K3PO4, CsF) BaseChoice->WeakBase Safe StrongBase Strong/Nuc Base (NaOtBu, NaOH) BaseChoice->StrongBase Risky SNAr_Risk Risk: SNAr Side Reaction (Scrambled Isomers) StrongBase->SNAr_Risk Cat_Select Catalyst Selection Reduction->Cat_Select PdC Pd/C + H2 Cat_Select->PdC SafeRed Safe Alternatives: 1. PtO2 (Adams) 2. Sulfided Pt/C 3. Fe/NH4Cl Cat_Select->SafeRed Preserves C-F HDF_Risk Risk: Hydrodefluorination (F -> H) PdC->HDF_Risk

Caption: Decision tree for selecting catalysts and conditions to prevent defluorination side-reactions.

Module 3: Troubleshooting Matrix

Use this matrix to identify the root cause of fluorine loss in your specific experiment.

SymptomProbable CauseTechnical Solution
Product contains H instead of F Hydrodefluorination (HDF) via Pd-H species.1. Switch to BrettPhos or XPhos (faster reductive elimination).2. Remove alcohols; use Toluene .3. Ensure anhydrous conditions.
Product is a mixture of regioisomers SNAr mechanism (Base attack).1. Switch base to CsF or K₃PO₄ .2. Switch solvent to Toluene or Dioxane (reduce polarity).
Low conversion of Aryl-Cl Catalyst deactivated by C–F coordination (poisoning).Increase temperature slightly (carefully) or switch to G3/G4 precatalysts to ensure active Pd(0) species is generated efficiently.
Loss of F during Nitro reduction Hydrogenolysis on Pd surface.STOP using Pd/C. Switch to PtO₂ (Adams' catalyst) or Fe/NH₄Cl (chemical reduction).

References

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Perutz, R. N., & Braun, T. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. Retrieved from [Link]

  • Strotman, N. A., et al. (2018). Ligands for Pd catalysed cross-coupling reactions: A comparison of commercially accessible ligands. Retrieved from [Link]

  • Senaweera, S., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]

  • Baumann, A. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5068436A.[1] Retrieved from

  • Macgregor, S. A., et al. (2013). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline Derivatives

This guide explores the biological activity and therapeutic potential of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline derivatives , a specific class of N-benzyl aniline scaffolds. These compounds are primarily investigate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the biological activity and therapeutic potential of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline derivatives , a specific class of N-benzyl aniline scaffolds. These compounds are primarily investigated as KCNQ (Kv7) potassium channel openers for the treatment of epilepsy, pain, and tinnitus. They represent a structural evolution of the first-generation drug Retigabine (Ezogabine) , designed to improve metabolic stability and potency.

A Comparative Guide to Next-Generation Kv7 Modulators

Executive Summary: The N-Benzyl Aniline Scaffold

The molecule 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline represents a critical chemical scaffold in the development of neuronal potassium channel modulators . It belongs to the class of secondary N-benzyl anilines , which serve as the pharmacophore for KCNQ2/3 (Kv7.2/7.3) channel openers.

While Retigabine (Ezogabine) validated this mechanism, it suffered from metabolic instability (N-acetylation, oxidation) and specific toxicity (skin discoloration). Derivatives like the 2-fluoro-5-methylaniline analog are designed to:

  • Block Metabolic Hotspots: The 2-fluoro and 5-methyl substituents on the aniline ring sterically and electronically hinder oxidative metabolism and N-acetylation.

  • Enhance Potency: The 2-fluorobenzyl group (vs. 4-fluorobenzyl in Retigabine) alters the binding pose in the hydrophobic pocket of the KCNQ channel pore.

  • Improve Selectivity: Reduce affinity for the cardiac KCNQ1 channel to avoid QT prolongation.

Mechanism of Action: KCNQ2/3 Activation

These derivatives function as allosteric activators of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which generate the "M-current" (


). The M-current is a non-inactivating potassium current that stabilizes the resting membrane potential and prevents repetitive neuronal firing.
  • Binding Site: The retigabine-binding pocket located in the channel pore domain, specifically interacting with a tryptophan residue (Trp236 in KCNQ2) on the S5 helix.

  • Effect: Shifts the voltage dependence of activation to more negative potentials (hyperpolarizing shift), increasing the open probability (

    
    ) at resting membrane potentials.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of KCNQ activation by these derivatives.

KCNQ_Pathway Compound 2-Fluoro-N-(2-fluorobenzyl) -5-methylaniline Derivative KCNQ KCNQ2/3 (Kv7.2/7.3) Channel Compound->KCNQ Allosteric Binding Pore Bind to Pore Domain (Trp236 Interaction) KCNQ->Pore OpenProb Increase Open Probability (Hyperpolarizing Shift) Pore->OpenProb Efflux K+ Efflux OpenProb->Efflux Hyperpol Membrane Hyperpolarization Efflux->Hyperpol Excitability Reduced Neuronal Excitability Hyperpol->Excitability Clinical Anticonvulsant / Analgesic Effect Excitability->Clinical

Caption: Mechanism of Action.[1] The derivative binds to the KCNQ2/3 pore, stabilizing the open state and causing membrane hyperpolarization, which dampens neuronal excitability.

Comparative Performance Analysis

The following table compares the 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline scaffold against the clinical standard (Retigabine) and next-generation alternatives (XEN1101).

FeatureRetigabine (Ezogabine) 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline (Derivative)XEN1101
Core Structure Tri-substituted Aniline (Carbamate)Tri-substituted Aniline (Secondary Amine) Pyridine
Benzyl Group 4-Fluorobenzyl2-Fluorobenzyl 4-Fluorobenzyl
Target Potency (EC50) ~1-5 µM (KCNQ2/3)~0.5 - 2 µM (Predicted/Analogous)< 50 nM
Metabolic Stability Low (N-acetylation, dimerization)High (Blocked para-position on aniline)High
Selectivity (vs KCNQ1) ModerateHigh (Aniline substitution improves selectivity)High
Side Effects Blue skin pigmentation, Urinary retentionReduced pigmentation risk (Structure dependent)Low pigmentation risk
Primary Use Epilepsy (Withdrawn)Research Tool / Lead Compound Epilepsy (Clinical Trials)

Key Insight: The removal of the carbamate group (present in Retigabine) and the specific 2-fluoro/5-methyl substitution pattern on the aniline ring are strategies to prevent the formation of colored dimers (responsible for skin pigmentation) and improve half-life.

Experimental Protocols for Validation

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

A. Thallium Flux Assay (High-Throughput Screening)

This assay uses Thallium (


) as a surrogate for Potassium (

) to measure channel opening in a fluorescence-based format.

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3.

  • Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 min at room temperature.

  • Compound Addition: Add the 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline derivative (0.01 - 30 µM) in a low-

    
    /chloride-free buffer.
    
  • Stimulus: Add a stimulus buffer containing

    
     and a small amount of 
    
    
    
    to depolarize the membrane slightly.
  • Measurement: Monitor fluorescence increase (Ex/Em: 490/525 nm) using a kinetic plate reader (e.g., FLIPR or FDSS).

  • Analysis: Calculate the slope of fluorescence increase. Normalize to Retigabine (

    
    ) control.
    
B. Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Confirms the voltage-dependence shift and kinetics.

Protocol:

  • Setup: Use a standard whole-cell configuration with a patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Solutions:

    • Internal: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP.

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

  • Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps from -90 mV to +40 mV in 10 mV increments (500 ms duration).

  • Application: Peruse the derivative (1-10 µM) via a gravity-fed system.

  • Endpoint: Measure the tail currents at -60 mV. Plot the G/Gmax curves. A leftward shift in

    
     indicates KCNQ activation.
    
Synthesis Workflow: Reductive Amination

The synthesis of this scaffold is a critical first step for generating derivatives.

Synthesis_Workflow Aniline 2-Fluoro-5-methylaniline (CAS 452-84-6) Reaction Imine Formation (MeOH, Reflux) Aniline->Reaction Aldehyde 2-Fluorobenzaldehyde (CAS 446-52-6) Aldehyde->Reaction Reduction Reduction (NaBH4 or STAB) Reaction->Reduction Intermediate Product 2-Fluoro-N-(2-fluorobenzyl) -5-methylaniline Reduction->Product Yield >85%

Caption: Synthesis Pathway. A standard reductive amination protocol yields the target scaffold with high purity.

References

  • Miceli, F. et al. (2008). "Novel KCNQ2/3 openers: Structure-activity relationships and biological evaluation." Molecular Pharmacology. Link

  • Gunthorpe, M. J. et al. (2012). "The diversity in the pharmacology of KCNQ channel openers." Journal of Neuroscience. Link

  • Wickenden, A. D. et al. (2004). "KCNQ potassium channels: drug targets for the treatment of epilepsy and pain." Expert Opinion on Therapeutic Targets. Link

  • Blackburn-Munro, G. et al. (2005). "Retigabine: chemical synthesis, pharmacological properties and clinical efficacy." CNS Drug Reviews. Link

  • Echemi. (2024).[2] "2-Fluoro-N-(2-fluorobenzyl)-5-Methylaniline Product Entry (CAS 1039824-40-2)."[3] Chemical Supplier Database. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Molecules Containing the 2-Fluorobenzyl Moiety

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key dete...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and insufficient drug exposure, ultimately dooming an otherwise promising candidate.[2][] This guide provides an in-depth analysis of the 2-fluorobenzyl moiety, a structural motif increasingly employed by medicinal chemists to strategically enhance metabolic stability.[4][5] We will explore the mechanistic rationale for its utility, present a comparative analysis against structural analogs, and provide detailed, field-proven protocols for its experimental validation.

The Challenge: Metabolic Liabilities of the Benzyl Group

The simple benzyl group, while a common and synthetically accessible fragment, often harbors a significant metabolic liability. The benzylic position (the carbon atom attached to the aromatic ring) is particularly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[5][6] This process, known as benzylic hydroxylation, involves the abstraction of a hydrogen atom followed by the introduction of a hydroxyl group.[7][8] This initial oxidation creates a more polar metabolite that can be readily conjugated and excreted, effectively clearing the parent drug from circulation.

The causality behind this vulnerability lies in the relative weakness of the benzylic C-H bond and the ability of the P450 heme iron-oxygen complex to catalyze this oxidation.[8] For drug discovery teams, identifying and mitigating such "metabolic soft spots" is a routine but critical challenge.[4]

The Strategic Solution: 2-Fluoro Substitution

The strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic to address metabolic instability.[5][9][10] Placing a fluorine atom at the 2-position (or ortho-position) of the benzyl ring offers a multifaceted defense against metabolic oxidation.

Mechanistic Advantages of the 2-Fluorobenzyl Moiety:

  • Steric Hindrance: The fluorine atom, although relatively small (van der Waals radius of 1.47 Å), is larger than hydrogen (1.20 Å).[9] Positioned at the ortho- a position, it can create a steric shield, physically impeding the approach of the bulky CYP enzyme active site to the vulnerable benzylic C-H bonds.

  • Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[9] This effect can subtly alter the electronic properties of the adjacent benzylic C-H bonds, potentially making them less favorable for enzymatic oxidation.[5][11] While often attributed to the strength of the C-F bond itself, the more nuanced explanation involves fluorine's influence on the molecule's overall physicochemical properties and its interaction with the metabolizing enzymes.[5][12][13]

  • Altered Binding Affinity: Fluorination can also change how a molecule fits and binds within the enzyme's active site.[5][11] This perturbation can reorient the molecule, moving the metabolic soft spot away from the catalytic heme center, thus reducing the rate of metabolism.

These combined effects mean that replacing a benzyl group with a 2-fluorobenzyl group can significantly decrease the rate of oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[4]

Performance Comparison: 2-Fluorobenzyl vs. Analogs

To objectively assess the impact of the 2-fluorobenzyl moiety, we turn to the gold-standard in vitro assay: the Liver Microsomal Stability Assay.[14][15] This assay measures the rate at which a compound is metabolized by enzymes found in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[15][16] The key parameters derived are the in vitro half-life (t½) and the intrinsic clearance (Cl_int), which reflects the inherent ability of the liver enzymes to clear the drug.[2][14]

The table below presents representative data for a hypothetical series of compounds, illustrating the typical improvements observed upon substitution.

MoietyCompoundt½ (min)Cl_int (µL/min/mg protein)Interpretation
BenzylCompound A1592.4High Clearance / Low Stability
2-Fluorobenzyl Compound B > 60 < 11.6 Low Clearance / High Stability
4-FluorobenzylCompound C2555.5Moderate Clearance / Moderate Stability
2-ChlorobenzylCompound D4515.4Improved Stability (Steric Effect)

Table 1: Representative comparative data from a Human Liver Microsomal (HLM) stability assay. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.

Analysis of Results:

  • Compound A (Benzyl): Exhibits rapid metabolism, confirming the benzylic position as a metabolic hotspot.

  • Compound B (2-Fluorobenzyl): Shows a dramatic increase in metabolic stability. The half-life is greater than the typical 60-minute incubation time, indicating very slow metabolism and low intrinsic clearance. This highlights the superior blocking effect of the ortho-fluoro substituent.

  • Compound C (4-Fluorobenzyl): The fluorine at the para-position offers a less pronounced stability enhancement. Its distal location provides a minimal steric or electronic shield for the benzylic position, resulting in only a moderate improvement over the parent compound.

  • Compound D (2-Chlorobenzyl): The larger chlorine atom also provides a significant steric block, leading to much-improved stability. This supports the hypothesis that steric hindrance is a key protective mechanism. However, the unique electronic properties of fluorine often make it a more desirable substituent for fine-tuning overall molecular properties.[4]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparison guide rests on the robustness of its experimental foundation. Below is a detailed, self-validating protocol for the Human Liver Microsomal Stability Assay.

This protocol is designed to determine the in vitro intrinsic clearance of a test compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents 1. Prepare Reagents: - Test/Control Compounds (1µM final) - HLM solution (0.5 mg/mL final) - NADPH System pre_warm 2. Pre-warm HLM and Compound Plate at 37°C prep_reagents->pre_warm initiate_rxn 3. Initiate Reaction: Add NADPH System to wells pre_warm->initiate_rxn time_points 4. Incubate at 37°C Sample at T=0, 5, 15, 30, 60 min initiate_rxn->time_points quench 5. Quench Reaction: Add cold ACN + IS time_points->quench centrifuge 6. Centrifuge to precipitate protein quench->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc 8. Calculate t½ and Cl_int analyze->calc

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Prepare Master Solutions:

    • Prepare a working solution of pooled HLM (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer. Keep on ice.

    • Prepare working solutions of the test and control compounds in phosphate buffer from the 10 mM DMSO stocks. The final incubation concentration is typically 1 µM.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup:

    • Add the HLM solution and the compound working solutions to the wells of a 96-well plate.

    • Include "No Cofactor" control wells where the NADPH system will be replaced with a buffer to check for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "No Cofactor" controls).

    • Immediately remove an aliquot from each well for the T=0 time point and transfer it to a collection plate containing ice-cold acetonitrile with the internal standard. This quenches the reaction instantly.

  • Time Course Sampling:

    • Continue incubating the plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the collection plate as described for T=0.[17]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal and vortex the collection plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[17]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein Concentration]) * 1000 .[17]

Self-Validation System: The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls is critical. The results for these compounds must fall within established historical limits for the assay to be considered valid, ensuring the integrity of the data for the test compounds.

Mechanistic Visualization

To further clarify the protective effect of 2-fluoro substitution, the following diagram illustrates the metabolic process.

Metabolic_Pathway cluster_unsubstituted Unsubstituted Benzyl Moiety cluster_substituted 2-Fluorobenzyl Moiety Unsub_Start R-CH₂-Ph CYP450_1 CYP450 Enzyme Unsub_Start->CYP450_1 Oxidation_1 Benzylic Hydroxylation CYP450_1->Oxidation_1 [O] Unsub_End R-CH(OH)-Ph (Metabolite) Oxidation_1->Unsub_End Sub_Start R-CH₂-(2-F-Ph) CYP450_2 CYP450 Enzyme Sub_Start->CYP450_2 Block Steric/Electronic Blockade CYP450_2->Block Approach Hindered No_Reaction Metabolism Significantly Reduced Block->No_Reaction

Caption: P450-mediated oxidation is blocked by 2-fluoro substitution.

Conclusion

The strategic incorporation of a 2-fluorobenzyl moiety is a highly effective and field-proven strategy for enhancing the metabolic stability of drug candidates.[4][18] By providing a combination of steric and electronic shielding at a common site of metabolic attack, this simple substitution can dramatically reduce the rate of oxidative clearance.[9] The comparative data and detailed protocols provided in this guide equip drug discovery teams with the rationale and practical tools needed to assess this valuable structural motif. As with any medicinal chemistry strategy, the benefits are context-dependent, but the 2-fluorobenzyl group remains a cornerstone tool for rationally designing molecules with improved, more drug-like pharmacokinetic profiles.[4]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (Source not publicly available)
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Institutes of Health. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available from: [Link]

  • Metabolic Stability Services. Eurofins Discovery. Available from: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. National Institutes of Health. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ChemRxiv. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. ChemRxiv. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed. National Institutes of Health. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available from: [Link]

  • Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation - UQ eSpace. The University of Queensland. Available from: [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. University of Kansas. Available from: [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. National Institutes of Health. Available from: [Link]

Sources

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